Spl-334
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-[(2-cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S2/c23-11-16-3-1-2-4-17(16)13-30-22-24-18-9-10-29-19(18)20(26)25(22)12-14-5-7-15(8-6-14)21(27)28/h1-10H,12-13H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWSCLNCHCROLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C(=O)O)SC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Spl-334: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spl-334 is a potent and selective small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme pivotal in the regulation of intracellular S-nitrosothiols (SNOs). By targeting GSNOR, this compound modulates a fundamental signaling pathway, leading to a cascade of therapeutic effects, including anti-inflammatory, antioxidant, and anti-fibrotic actions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: GSNOR Inhibition
The primary molecular target of this compound is S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5). GSNOR is a key enzyme responsible for the metabolic clearance of S-nitrosoglutathione (GSNO), a major endogenous carrier of nitric oxide (NO) bioactivity.
The mechanism unfolds as follows:
-
Inhibition of GSNOR: this compound binds to GSNOR, inhibiting its enzymatic activity. This action prevents the breakdown of GSNO into oxidized glutathione (B108866) (GSSG) and ammonia.
-
Accumulation of GSNO: The inhibition of GSNOR leads to an intracellular accumulation of GSNO.
-
Enhanced Transnitrosylation: GSNO serves as a donor for S-nitrosylation, a post-translational modification where an NO group is transferred to a thiol group on a cysteine residue of a target protein. The increased availability of GSNO enhances the S-nitrosylation of a wide array of proteins, thereby modulating their function.
This targeted inhibition of a single enzyme results in a multi-faceted therapeutic effect by influencing numerous downstream signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, referred to as compound C3 in the study by Sanghani et al. (2009).
| Parameter | Value | Assay Condition | Reference |
| Equilibrium Dissociation Constant (Kd) | 1.9 ± 0.14 µM | Binding to GSNOR·NADH complex | Sanghani, P. C., et al. 2009 |
| Half Maximal Effective Concentration (EC50) | 5 µM | Relaxation of pre-constricted murine aorta segments | Sanghani, P. C., et al. 2009 |
Key Signaling Pathways Modulated by this compound
The inhibition of GSNOR by this compound triggers several critical downstream signaling cascades.
Anti-Inflammatory Pathway
This compound has demonstrated significant anti-inflammatory effects, particularly in models of allergic asthma. By increasing GSNO levels, this compound leads to a reduction in the production of key pro-inflammatory cytokines and chemokines.
Caption: Anti-inflammatory signaling pathway of this compound.
Antioxidant Response Pathway via Nrf2
This compound induces the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Increased GSNO levels are thought to promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Caption: Nrf2-mediated antioxidant pathway activated by this compound.
Vasodilation via sGC/cGMP Pathway
The accumulation of GSNO can lead to the activation of soluble guanylyl cyclase (sGC), which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). This pathway is a well-established mechanism for smooth muscle relaxation and vasodilation.
References
The GSNOR Inhibitor Spl-334: A Technical Guide to its Neuroprotective Mechanisms
Foreword
The landscape of neuroprotective therapeutics is one of intense investigation, driven by the profound unmet medical need in conditions such as stroke, cardiac arrest-induced brain injury, and neurodegenerative diseases. A promising avenue of research has centered on the modulation of nitric oxide (NO) signaling pathways, which play a critical role in neuronal function and survival. This technical guide provides an in-depth examination of Spl-334, a first-generation inhibitor of S-nitrosoglutathione reductase (GSNOR). GSNOR is a key enzyme responsible for the metabolic breakdown of S-nitrosoglutathione (GSNO), an endogenous signaling molecule that mediates many of the effects of NO. By inhibiting GSNOR, this compound effectively increases the bioavailability of GSNO, thereby potentiating its neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with the neuroprotective actions of this compound.
Quantitative Efficacy of this compound in a Preclinical Model of Neuroprotection
The neuroprotective potential of this compound has been demonstrated in a murine model of cardiac arrest and resuscitation, a scenario that invariably leads to global cerebral ischemia and subsequent neurological damage. The administration of this compound has shown significant improvements in both survival and neurological outcomes.
| Parameter | Control Group (Placebo) | This compound Treated Group | Reference |
| Survival Rate | 36.4% | 81.8% | [1] |
| Neurological Deficit Score | Severely impaired | Significantly improved | [1] |
| Ischemic Brain Injury | Substantial neuronal damage | Attenuated ischemic brain injury | [1] |
Core Mechanism of Action: GSNOR Inhibition
This compound functions as a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme that catalyzes the decomposition of S-nitrosoglutathione (GSNO). This inhibition leads to an accumulation of intracellular GSNO, a critical signaling molecule with pleiotropic effects. The primary mechanism of this compound is therefore the potentiation of GSNO-mediated signaling.
References
Understanding the sGC/cGMP Pathway Activation by Heme-Independent sGC Stimulators: A Technical Guide
Introduction
The soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[1][2] Activation of this pathway is primarily initiated by nitric oxide (NO), which binds to the heme group of sGC, leading to a conformational change that stimulates the synthesis of cGMP from guanosine triphosphate (GTP).[1] Dysregulation of the NO-sGC-cGMP axis is implicated in the pathophysiology of several cardiovascular and fibrotic diseases.[3][4] Consequently, therapeutic strategies aimed at modulating this pathway have garnered significant interest.
This technical guide focuses on the activation of the sGC/cGMP pathway by a class of compounds known as heme-independent sGC stimulators. As information on a specific agent designated "Spl-334" is not available in the public domain, this document will use the well-characterized and pioneering sGC stimulator, YC-1, as a representative molecule to detail the mechanism of action, experimental evaluation, and data presentation relevant to this class of compounds. The principles and methodologies described herein are broadly applicable to the study of other heme-independent sGC stimulators.
The sGC/cGMP Signaling Pathway
The canonical activation of sGC by NO involves the binding of NO to the ferrous (Fe2+) heme iron of sGC, leading to a significant increase in the production of cGMP. cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit a physiological response. The cGMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.[3] A negative feedback loop can also exist where activated PKG can lead to the dephosphorylation of the sGC beta subunit, thereby reducing its activity.[5]
Mechanism of Action of YC-1 (as a proxy for this compound)
YC-1 represents a class of sGC stimulators that can activate the enzyme independently of NO binding to the heme group. This is particularly relevant in disease states where NO bioavailability is reduced.[4] The mechanism of action of YC-1 is two-fold:
-
Direct Stimulation: YC-1 can directly stimulate sGC, albeit to a modest degree, in the complete absence of NO.
-
Synergistic Activation: YC-1 sensitizes sGC to NO and other NO-donors, leading to a synergistic and potent activation of the enzyme that is significantly greater than the additive effects of either agent alone.
This dual mechanism allows for the enhancement of cGMP production even under conditions of diminished NO levels.
Quantitative Data on sGC Activation by YC-1
The following tables summarize the quantitative data for YC-1 in activating sGC, both alone and in the presence of an NO donor.
| Parameter | Condition | Value |
| EC50 | YC-1 alone | ~30 µM |
| EC50 | YC-1 in the presence of 100 µM SNP (NO donor) | ~0.1 µM |
| Maximal Activation | YC-1 alone | ~5-fold over basal |
| Maximal Activation | YC-1 + SNP | ~100-fold over basal |
Table 1: In Vitro sGC Activation by YC-1
| Cell Type | Parameter | Value |
| Rat Aortic Smooth Muscle Cells | EC50 for cGMP accumulation | ~1 µM |
| Human Platelets | IC50 for aggregation inhibition | ~5 µM |
Table 2: Cellular Effects of YC-1
Experimental Protocols
In Vitro sGC Activity Assay
This assay measures the ability of a compound to stimulate the production of cGMP by purified sGC.
Materials:
-
Purified soluble guanylate cyclase
-
Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl2, 1 mM GTP
-
YC-1 stock solution (in DMSO)
-
NO donor (e.g., Sodium Nitroprusside - SNP)
-
[³²P]GTP
-
Reaction termination solution: 125 mM Zn(CH₃COO)₂, 125 mM Na₂CO₃
-
Neutral alumina (B75360) columns
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified sGC, and the desired concentration of YC-1 (and SNP if applicable).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [³²P]GTP.
-
Incubate at 37°C for 10 minutes.
-
Terminate the reaction by adding the termination solution.
-
Separate [³²P]cGMP from unreacted [³²P]GTP by chromatography over neutral alumina columns.
-
Quantify the amount of [³²P]cGMP produced using liquid scintillation counting.
-
Calculate the specific activity of sGC (pmol cGMP/min/mg protein).
Cellular cGMP Measurement Assay
This assay quantifies the accumulation of cGMP in cultured cells in response to treatment with a test compound.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
YC-1 stock solution
-
Lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Plate cells in multi-well plates and grow to confluence.
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.
-
Treat cells with various concentrations of YC-1 for the desired time (e.g., 15 minutes).
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
Measure the cGMP concentration in the cell lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each well.
Conclusion
The development of sGC stimulators like YC-1 has provided valuable tools for both research and potential therapeutic applications. By directly activating sGC and sensitizing it to endogenous NO, these compounds offer a robust mechanism for augmenting the sGC/cGMP signaling pathway, particularly in contexts of NO deficiency. The experimental protocols and data presentation formats outlined in this guide provide a framework for the characterization of novel sGC activators, such as the hypothetical this compound, and for advancing our understanding of this critical signaling cascade.
References
- 1. A new pathway of nitric oxide/cyclic GMP signaling involving S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sGC-cGMP Signaling Pathway as a Potential Therapeutic Target in Doxorubicin-Induced Heart Failure: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide-sensitive guanylyl cyclase activity inhibition through cyclic GMP-dependent dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Spl-334: A Novel Inhibitor of S-Nitrosoglutathione Reductase for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Spl-334, a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), and its potential as a therapeutic agent for inflammatory diseases. The information presented is based on preclinical studies, primarily focusing on a mouse model of allergic airway inflammation, a condition with a strong inflammatory component.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzyme S-nitrosoglutathione reductase (GSNOR). GSNOR is a key regulator of intracellular levels of S-nitrosothiols (SNOs), such as S-nitrosoglutathione (GSNO).[1][2] By inhibiting GSNOR, this compound leads to an accumulation of endogenous GSNO.[2][3] GSNO, in turn, has been shown to possess potent anti-inflammatory and bronchodilatory properties.[3] Elevated GSNOR activity has been observed in the lungs of human asthmatics, suggesting that its inhibition could be a viable therapeutic strategy.[1][2]
The proposed signaling pathway for the anti-inflammatory effects of this compound is depicted below:
Preclinical Efficacy in a Model of Allergic Airway Inflammation
In a preclinical study using a mouse model of allergic airway inflammation, intranasal administration of this compound demonstrated significant efficacy in mitigating key inflammatory and physiological markers of the disease.[1][2]
Quantitative Effects of this compound Treatment
The following tables summarize the quantitative data from the study, comparing the effects of this compound treatment to a vehicle control in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.
Table 1: Effect of this compound on Airway Hyperreactivity
| Treatment Group | Dose (mg/kg) | Penh (Baseline) | Penh (Methacholine 50 mg/ml) |
| Vehicle | - | 0.8 ± 0.1 | 4.5 ± 0.5 |
| This compound | 1 | 0.9 ± 0.2 | 2.1 ± 0.3* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. Penh is a measure of airway resistance.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Vehicle | - | 5.8 ± 0.7 | 32.1 ± 4.5 | 1.9 ± 0.5 | 2.5 ± 0.4 | 21.5 ± 2.8 |
| This compound | 1 | 2.9 ± 0.4 | 10.2 ± 1.8 | 0.8 ± 0.2 | 1.1 ± 0.3* | 16.9 ± 2.1 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Th2 Cytokine and Chemokine Levels in BALF
| Treatment Group | Dose (mg/kg) | IL-5 (pg/ml) | IL-13 (pg/ml) | CCL11 (Eotaxin-1) (pg/ml) |
| Vehicle | - | 152 ± 25 | 85 ± 12 | 210 ± 35 |
| This compound | 1 | 68 ± 15 | 35 ± 8 | 95 ± 20* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Murine Model of Allergic Airway Inflammation
A widely used model employing ovalbumin (OVA) as the allergen was utilized to induce allergic airway inflammation in BALB/c mice.[3]
Sensitization:
-
On days 0 and 7, mice were sensitized by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum).
Challenge and Treatment:
-
From day 14 to day 18, mice were challenged daily with an aerosol of 1% (w/v) OVA in saline for 30 minutes.
-
Thirty minutes prior to each OVA challenge, mice were treated intranasally with either this compound (1 mg/kg) or a vehicle control.
Analysis:
-
On day 19, 24 hours after the final challenge, various parameters were assessed.
Measurement of Airway Hyperreactivity (AHR)
-
AHR was measured using a whole-body plethysmograph.
-
Mice were exposed to aerosolized methacholine (B1211447) at increasing concentrations (0, 6.25, 12.5, 25, and 50 mg/ml).
-
Readings were taken for 3 minutes at each concentration.
-
Airway resistance was expressed as Enhanced Pause (Penh).
Bronchoalveolar Lavage (BAL) and Cell Differentials
-
Immediately after AHR measurement, mice were euthanized.
-
The lungs were lavaged three times with 0.5 ml of ice-cold Hanks' Balanced Salt Solution (HBSS).
-
The recovered BAL fluid was pooled and centrifuged.
-
The cell pellet was resuspended, and the total cell number was determined using a hemocytometer.
-
Cytospin preparations were stained with a modified Wright-Giemsa stain (Diff-Quik) for differential cell counts (eosinophils, neutrophils, lymphocytes, and macrophages). At least 300 cells were counted per slide.
Measurement of Cytokines and Chemokines
-
The supernatant from the BAL fluid was collected and stored at -80°C.
-
Levels of IL-5, IL-13, and CCL11 (eotaxin-1) were quantified using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
Histological Analysis
-
After BAL, the lungs were perfused with saline and inflated with 10% neutral buffered formalin.
-
The fixed lung tissue was embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and periodic acid-Schiff (PAS) to assess mucus production.[3]
Summary and Future Directions
The early-stage research on this compound provides compelling evidence for its anti-inflammatory properties in a relevant preclinical model of allergic airway disease.[1][2] The inhibition of GSNOR by this compound leads to a significant reduction in airway hyperreactivity, inflammatory cell infiltration, and the production of key Th2 cytokines and chemokines.[1][2][4] These findings suggest that GSNOR inhibition is a promising therapeutic strategy for inflammatory diseases, particularly those with a Th2-dominant phenotype like asthma.[2]
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery routes.
-
Evaluation in other models of inflammatory diseases to broaden its potential applications.
-
Long-term safety and toxicology studies.
-
Investigation into the effects of this compound on other inflammatory pathways.[5]
References
- 1. S-nitrosoglutathione reductase inhibition regulates allergen-induced lung inflammation and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity | PLOS One [journals.plos.org]
- 3. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. sajepharma.com [sajepharma.com]
Methodological & Application
Application Notes and Protocols: Utilizing Spl-334 in a Bleomycin-Induced Lung Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) and other interstitial lung diseases are characterized by progressive lung scarring, leading to significant morbidity and mortality. The bleomycin-induced lung injury model in mice is a widely used preclinical tool to study the mechanisms of pulmonary fibrosis and to evaluate potential therapeutic agents. Spl-334, a pharmacological inhibitor of S-nitrosoglutathione reductase (GSNOR), has emerged as a promising candidate for mitigating lung inflammation and fibrosis. These application notes provide detailed protocols for utilizing this compound in a bleomycin-induced lung injury model, along with data presentation guidelines and visualizations of the key signaling pathways.
Data Presentation
The following tables are templates based on the reported effects of this compound in the bleomycin-induced lung injury model. Researchers should populate these tables with their specific quantitative data. The data from Luzina et al. (2015) indicates that this compound treatment leads to a significant attenuation of the increases in inflammatory cells, collagen, and pro-fibrotic cytokines induced by bleomycin (B88199).[1]
Table 1: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Cellularity
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Lymphocytes (x10^5) | Neutrophils (x10^5) |
| Saline Control | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| Bleomycin + Vehicle | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| Bleomycin + this compound (0.3 mg/kg) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| Bleomycin + this compound (1.0 mg/kg) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| Bleomycin + this compound (3.0 mg/kg) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
Table 2: Effect of this compound on Lung Collagen Content
| Treatment Group | Hydroxyproline (B1673980) Content (µ g/lung ) |
| Saline Control | Insert Mean ± SD |
| Bleomycin + Vehicle | Insert Mean ± SD |
| Bleomycin + this compound (0.3 mg/kg) | Insert Mean ± SD |
| Bleomycin + this compound (1.0 mg/kg) | Insert Mean ± SD |
| Bleomycin + this compound (3.0 mg/kg) | Insert Mean ± SD |
Table 3: Effect of this compound on Pro-Fibrotic Cytokine Levels in Lung Homogenates
| Treatment Group | IL-6 (pg/mg protein) | MCP-1 (pg/mg protein) | TGF-β (pg/mg protein) |
| Saline Control | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| Bleomycin + Vehicle | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| Bleomycin + this compound (0.3 mg/kg) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| Bleomycin + this compound (1.0 mg/kg) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
| Bleomycin + this compound (3.0 mg/kg) | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
Experimental Protocols
I. Bleomycin-Induced Lung Injury Model
This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.
Materials:
-
Bleomycin sulfate (B86663)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)
-
Animal intubation platform
-
Fiber optic light source
-
22-gauge intravenous catheter or equivalent
-
Microsprayer device (optional, for aerosolized delivery)
-
8-10 week old male C57BL/6 mice
Procedure:
-
Animal Preparation: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intubation:
-
Suspend the anesthetized mouse on an intubation stand at a 45-degree angle.
-
Gently retract the tongue and visualize the vocal cords using a fiber optic light source.
-
Carefully insert a 22-gauge catheter into the trachea.
-
-
Bleomycin Instillation:
-
Prepare a fresh solution of bleomycin sulfate in sterile saline at the desired concentration (typically 1.5 - 3.0 U/kg body weight).
-
Slowly instill 50 µL of the bleomycin solution (or sterile saline for control animals) into the trachea via the catheter. A microsprayer can be used for more even distribution.
-
-
Recovery:
-
Remove the catheter and allow the mouse to recover on a warming pad.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide supportive care as needed (e.g., softened food on the cage floor).
-
II. This compound Treatment Regimens
This compound can be administered in both a preventive and a therapeutic regimen.[1]
A. Preventive Regimen:
-
Begin daily intraperitoneal (i.p.) injections of this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle (e.g., sterile saline) 7 days prior to bleomycin instillation.
-
Continue daily injections for 14 days following the bleomycin challenge.
-
Euthanize mice on day 21 post-bleomycin for endpoint analysis.
B. Therapeutic Regimen:
-
Induce lung injury with bleomycin as described in Protocol I.
-
Begin daily i.p. injections of this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle starting on day 7 post-bleomycin instillation.
-
Continue daily injections until day 21.
-
Euthanize mice on day 21 post-bleomycin for endpoint analysis.
III. Endpoint Analysis
A. Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
At the time of sacrifice, cannulate the trachea of the euthanized mouse.
-
Instill and withdraw 1 mL of ice-cold, sterile PBS three times.
-
Pool the recovered fluid (BAL fluid).
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, lymphocytes, neutrophils).
B. Lung Histology:
-
Perfuse the lungs with saline to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse in formalin for 24 hours for fixation.
-
Process the fixed lung tissue, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for assessment of inflammation and lung injury, and with Masson's Trichrome for visualization of collagen deposition and fibrosis.
-
Score the extent of fibrosis using a semi-quantitative method such as the Ashcroft score.
C. Collagen Quantification (Hydroxyproline Assay):
-
Excise the right lung, weigh it, and snap-freeze in liquid nitrogen.
-
Lyse the lung tissue and hydrolyze with 6N HCl.
-
Use a commercial hydroxyproline assay kit to determine the collagen content, following the manufacturer's instructions.
D. Cytokine Analysis (ELISA):
-
Homogenize the left lung in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Use commercial ELISA kits to measure the levels of IL-6, MCP-1, and TGF-β in the lung homogenates, following the manufacturer's protocols.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in the context of bleomycin-induced lung injury and the experimental workflow.
Caption: Mechanism of this compound in Bleomycin-Induced Lung Fibrosis.
References
Application of Spl-334 and IZD334 in Models of Myocardial Injury
Introduction:
This document provides detailed application notes and protocols for the use of two distinct compounds, Spl-334 and IZD334, in preclinical models of myocardial injury. It is important to note that while the initial query focused on "this compound in models of myocardial infarction," the available scientific literature points to a potential confusion between two different molecules.
-
This compound is a potent and selective inhibitor of S-Nitrosoglutathione reductase (GSNOR), with demonstrated efficacy in a mouse model of cardiac arrest and resuscitation.
-
IZD334 is a novel NLRP3-inflammasome inhibitor that has been evaluated in a porcine model of myocardial infarction.
This document will address both compounds to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: this compound (GSNOR Inhibitor) in a Model of Cardiac Arrest
This compound, a first-generation GSNOR inhibitor, has shown significant promise in improving outcomes after cardiac arrest. Its mechanism of action revolves around the preservation of S-nitrosylated proteins, which play a crucial role in cellular signaling and protection against ischemic injury.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study utilizing this compound.1, a sodium salt formulation of this compound, in a mouse model of cardiac arrest and cardiopulmonary resuscitation (CA/CPR)[1].
| Parameter | Placebo Group | This compound.1 Treated Group | p-value |
| Survival Rate (6 days post-CA/CPR) | 36.4% (4 out of 11) | 81.8% (9 out of 11) | 0.031 |
| Neurological Function Score (96 hours post-CA/CPR) | Lower (specific score not provided) | Higher (specific score not provided) | 0.011 |
| Neuronal Injury (Fluoro-Jade B positive cells) | Increased in cortex, caudoputamen, and hippocampus | Abated increase in Fluoro-Jade B positive cells | Not specified |
Experimental Protocols
1. Mouse Model of Cardiac Arrest and Cardiopulmonary Resuscitation (CA/CPR) [1]
This protocol describes the induction of cardiac arrest and subsequent resuscitation in mice to study the neuroprotective and survival benefits of this compound.
-
Animal Preparation:
-
8- to 12-week-old, weight-matched male C57BL/6 mice are used.
-
Mice are anesthetized with isoflurane, intubated, and mechanically ventilated.
-
Microcatheters are inserted into the left femoral artery for blood pressure monitoring and the left femoral vein for drug administration.
-
ECG is monitored throughout the procedure.
-
-
Induction of Cardiac Arrest:
-
Cardiac arrest is induced by intravenous injection of potassium chloride (KCl).
-
-
Cardiopulmonary Resuscitation (CPR):
-
CPR is initiated after a defined period of asystole.
-
Resuscitation involves intravenous administration of epinephrine (B1671497) and manual chest compressions.
-
-
Drug Administration:
-
A specific GSNOR inhibitor, this compound.1 (6 mg/kg), or a saline placebo is administered intravenously at 15 minutes after the return of spontaneous circulation (ROSC). The administration is performed in a randomized and blinded manner.
-
-
Outcome Measures:
-
Survival: Monitored for 6 days post-CA/CPR.
-
Neurological Function: Assessed at 96 hours post-CA/CPR using a standardized scoring system.
-
Neuronal Injury: Brains are harvested at 24 hours post-CA/CPR for histological analysis using Fluoro-Jade B staining to identify degenerating neurons.
-
Signaling Pathway and Experimental Workflow
GSNOR Signaling Pathway in Cardioprotection
Inhibition of GSNOR by this compound leads to an accumulation of S-nitrosoglutathione (GSNO), which in turn increases the S-nitrosylation of various proteins. This post-translational modification can protect against ischemia-reperfusion injury by modulating protein function and signaling pathways involved in cell survival and inflammation[1][2][3].
GSNOR signaling pathway inhibited by this compound.
Experimental Workflow for this compound in a Cardiac Arrest Model
Workflow for this compound in a cardiac arrest model.
Part 2: IZD334 (NLRP3 Inflammasome Inhibitor) in a Model of Myocardial Infarction
IZD334 is a novel inhibitor of the NLRP3 inflammasome, a key component of the innate immune response implicated in the inflammatory cascade following myocardial infarction. The following data and protocols are from a study in a porcine model of MI[4][5][6].
Quantitative Data Summary
This study found that despite successful in vitro inhibition of the NLRP3 inflammasome, IZD334 did not reduce cardiac damage in a pig model of myocardial infarction[4][5].
In Vitro Efficacy of IZD334
| Parameter | Condition | Result | p-value |
| IL-1β Release | Porcine PBMCs + LPS + ATP | Pronounced Release | |
| + IZD334 | Attenuated Release | < 0.001 |
In Vivo Effects of IZD334 in a Pig MI Model (7 days post-MI)
| Parameter | Placebo | IZD334 (1 mg/kg) | IZD334 (3 mg/kg) | IZD334 (10 mg/kg) | p-value |
| Ejection Fraction (%) | 45.1 ± 8.7 | 49.9 ± 6.1 | 42.7 ± 3.8 | 44.9 ± 6.4 | 0.26 |
| Infarct Size (% of Area at Risk) | 73.1 ± 3.0 | 75.5 ± 7.3 | 80.3 ± 3.9 | 78.2 ± 8.0 | 0.21 |
Experimental Protocols
1. In Vitro NLRP3 Inflammasome Inhibition Assay [4]
-
Cell Preparation: Porcine peripheral blood mononuclear cells (PBMCs) and whole blood are isolated from healthy pigs.
-
Stimulation and Treatment:
-
Samples are stimulated with lipopolysaccharide (LPS) (1 µg/mL).
-
Increasing concentrations of IZD334 are added.
-
After 3 hours of incubation, adenosine (B11128) triphosphate (ATP) (5 mM) is added for 1 hour to induce inflammasome activation.
-
-
Measurement: Interleukin (IL)-1β release is quantified to assess the inhibitory effect of IZD334.
2. In Vivo Porcine Model of Myocardial Infarction [4][5]
-
Animal Model: Thirty female Landrace pigs are used.
-
Induction of Myocardial Infarction:
-
A 75-minute transluminal balloon occlusion of the left anterior descending (LAD) coronary artery is performed.
-
-
Treatment:
-
Pigs are treated with either a placebo or IZD334 at doses of 1 mg/kg, 3 mg/kg, or 10 mg/kg once daily in a blinded, randomized fashion.
-
-
Outcome Measures (at 7 days post-MI):
-
Cardiac Function: Ejection fraction is assessed using magnetic resonance imaging (MRI).
-
Infarct Size: Determined as a percentage of the area at risk.
-
Inflammation: Serological markers of inflammation and myocardial IL-1β expression are measured.
-
Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway in Myocardial Infarction
Myocardial infarction triggers the release of damage-associated molecular patterns (DAMPs), which activate the NLRP3 inflammasome. This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms, promoting inflammation and cell death (pyroptosis)[7]. IZD334 is believed to inhibit the activation of the NLRP3 molecule[4].
NLRP3 inflammasome pathway in myocardial injury.
Experimental Workflow for IZD334 in a Myocardial Infarction Model
Workflow for IZD334 in a myocardial infarction model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mouse Cardiac Arrest Model for Brain Imaging and Brain Physiology Monitoring During Ischemia and Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mouse-cardiac-arrest-model-for-brain-imaging-and-brain-physiology-monitoring-during-ischemia-and-resuscitation - Ask this paper | Bohrium [bohrium.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Measuring S-Nitrosoglutathione Reductase (GSNOR) Activity Following Treatment with Spl-334
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Nitrosoglutathione reductase (GSNOR), a member of the alcohol dehydrogenase family, is a critical enzyme in cellular nitric oxide (NO) signaling pathways. It primarily catalyzes the NADH-dependent reduction of S-nitrosoglutathione (GSNO), a key biological reservoir and transporter of NO. By regulating intracellular levels of GSNO and other S-nitrosothiols (SNOs), GSNOR plays a pivotal role in diverse physiological processes, including smooth muscle relaxation, immune responses, and neurotransmission. Dysregulation of GSNOR activity has been implicated in various pathologies such as asthma, cardiovascular diseases, and neurodegenerative disorders, making it an attractive therapeutic target.
Spl-334 is a potent and selective inhibitor of GSNOR.[1] It functions by competitively binding to the enzyme, thereby preventing the breakdown of GSNO and leading to an accumulation of intracellular SNOs.[2] This targeted inhibition allows for the modulation of NO-mediated signaling pathways, offering a promising therapeutic strategy for diseases associated with impaired NO bioavailability. Measuring GSNOR activity in the presence of this compound is crucial for characterizing its inhibitory effects, determining its potency (e.g., IC50 value), and understanding its mechanism of action in various experimental models.
Principle of GSNOR Activity Measurement
The most common method for determining GSNOR activity is a spectrophotometric assay. This assay is based on the GSNOR-catalyzed reduction of GSNO, which is coupled to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The rate of GSNOR activity is directly proportional to the decrease in absorbance at 340 nm, corresponding to the consumption of NADH.
Data Presentation: Inhibition of GSNOR by this compound
The inhibitory potency of this compound and related compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound (referred to as C3 in the cited literature) and two other related inhibitors.
| Inhibitor | GSNOR IC50 (µM) |
| C1 | 0.49 ± 0.03 |
| C2 | 2.4 ± 0.1 |
| This compound (C3) | 0.26 ± 0.02 |
Table adapted from Sanghani, P. C., et al. (2009). Kinetic and cellular characterization of novel inhibitors of S-nitrosoglutathione reductase. Journal of Biological Chemistry, 284(36), 24354-24362.
Signaling Pathway and Inhibition Mechanism
Caption: GSNOR enzymatic reaction and its inhibition by this compound.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for GSNOR Activity
This protocol details the measurement of GSNOR activity in a sample (e.g., cell lysate, purified enzyme) by monitoring NADH consumption.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Assay Buffer: 20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0
-
NADH solution: 10 mM stock in Assay Buffer (prepare fresh)
-
GSNO solution: 10 mM stock in Assay Buffer (prepare fresh and protect from light)
-
Sample containing GSNOR (e.g., cell lysate, tissue homogenate, purified enzyme)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (for vehicle control)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of NADH in Assay Buffer. The final concentration in the assay will be 200 µM.
-
Prepare a working solution of GSNO in Assay Buffer. The final concentration in the assay will be 400 µM.
-
If using an inhibitor, prepare serial dilutions of this compound in Assay Buffer containing a constant final concentration of DMSO (e.g., 0.5%). Prepare a vehicle control with the same final DMSO concentration.
-
-
Assay Setup:
-
For each reaction, pipette the following into a microplate well or cuvette:
-
Assay Buffer
-
Sample containing GSNOR (the amount will need to be optimized to obtain a linear reaction rate)
-
NADH solution to a final concentration of 200 µM.
-
If applicable, add this compound solution or vehicle control.
-
-
Mix gently and pre-incubate the mixture for 5-10 minutes at the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiate the Reaction:
-
Start the reaction by adding the GSNO solution to a final concentration of 400 µM.
-
Mix immediately.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. Ensure the rate of decrease is linear during the measurement period.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
GSNOR activity is typically expressed as µmol of NADH consumed per minute per mg of protein (µmol/min/mg).
-
For inhibitor studies, calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the GSNOR activity assay.
Important Considerations:
-
GSNO Stability: GSNO is light-sensitive and can degrade over time. Prepare fresh solutions and protect them from light.
-
Blank Reactions: Include a blank reaction containing all components except the GSNOR sample to account for any non-enzymatic NADH degradation.
-
Enzyme Concentration: The amount of GSNOR-containing sample should be optimized to ensure the reaction rate is linear over the measurement period.
-
Solvent Effects: When using inhibitors dissolved in solvents like DMSO, ensure the final solvent concentration is low (typically <1%) and consistent across all samples, including the control.
-
Data Interpretation: The IC50 value can be influenced by substrate concentrations. For more detailed kinetic analysis, consider performing experiments with varying concentrations of both substrate (GSNO) and inhibitor (this compound) to determine the mechanism of inhibition (e.g., competitive, non-competitive).
References
Application Notes and Protocols for Spl-334 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Spl-334, a potent and selective S-Nitrosoglutathione reductase (GSNOR) inhibitor, in preclinical research settings. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound, also known as compound C3, is a small molecule inhibitor of S-Nitrosoglutathione reductase (GSNOR), a key enzyme that metabolizes S-nitrosoglutathione (GSNO). By inhibiting GSNOR, this compound increases the intracellular levels of GSNO, a critical signaling molecule involved in a variety of physiological processes, including smooth muscle relaxation, anti-inflammatory responses, and neurotransmission. This mechanism of action makes this compound a promising candidate for therapeutic intervention in a range of diseases, including asthma, neurodegenerative disorders, and cardiovascular conditions.
Chemical Name: 4-[[2-[[(2-Cyanophenyl)methyl]thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl]benzoic acid
Mechanism of Action: GSNOR Inhibition
This compound exerts its pharmacological effects by inhibiting the enzyme GSNOR. This leads to an accumulation of GSNO, which can then transfer its nitroso group to cysteine residues on target proteins, a post-translational modification known as S-nitrosylation. This modification can alter the function of proteins involved in inflammatory and other signaling pathways.
Caption: Signaling pathway of this compound as a GSNOR inhibitor.
Quantitative Data on GSNOR Inhibitors
| Parameter | 2 mg/kg | 10 mg/kg | 50 mg/kg |
| Cmax (ng/mL) | 1,320 ± 210 | 7,480 ± 1,170 | 41,000 ± 5,830 |
| T1/2 (h) | 1.2 ± 0.2 | 1.5 ± 0.2 | 2.0 ± 0.3 |
| AUC (ng·h/mL) | 1,450 ± 230 | 9,340 ± 1,480 | 69,800 ± 10,500 |
| Clearance (mL/min/kg) | 23.0 ± 3.6 | 17.7 ± 2.8 | 12.0 ± 1.8 |
| Vd (L/kg) | 2.5 ± 0.4 | 2.1 ± 0.3 | 2.1 ± 0.3 |
| Data presented as mean ± SD for male Sprague-Dawley rats following a single intravenous dose of N6022[1]. |
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound via various routes in preclinical rodent models. It is recommended to conduct pilot studies to determine the optimal dosage and vehicle for your specific model and experimental goals.
Intranasal Administration
Intranasal administration is a non-invasive method that can be used for local delivery to the lungs or for nose-to-brain delivery. This compound has been shown to be effective in a mouse model of allergic airway inflammation when administered intranasally.
Protocol for Intranasal Administration in Mice:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle. For poorly soluble compounds, a suspension in saline with a small amount of a suspending agent (e.g., 0.5% carboxymethylcellulose) can be considered.
-
The final dosing volume for mice is typically 10-20 µL per nostril.
-
Anesthetize the mouse lightly using isoflurane (B1672236) or another suitable anesthetic to prevent struggling and ensure accurate administration.
-
-
Administration:
-
Hold the anesthetized mouse in a supine position.
-
Using a micropipette, carefully administer half of the total dose (e.g., 10 µL) as a single droplet to one nostril, allowing the animal to inhale the droplet.
-
Wait for a few seconds to ensure the liquid has been inhaled before administering the remaining volume to the other nostril.
-
-
Post-Administration Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe for any signs of respiratory distress.
-
Experimental Workflow for an Allergic Asthma Model:
Caption: Workflow for a mouse model of allergic asthma.
Intravenous (IV) Administration
Intravenous injection ensures 100% bioavailability and is suitable for pharmacokinetic studies and for compounds that are poorly absorbed via other routes.
Protocol for Intravenous (Tail Vein) Injection in Mice:
-
Preparation:
-
Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration of the solubilizing agent should be minimized and tested for tolerability.
-
The injection volume should not exceed 5 mL/kg for a bolus dose.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
-
Administration:
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol (B145695) to disinfect the injection site and improve visualization of the veins.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.
-
A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
-
Post-Administration Care:
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intraperitoneal (IP) Administration
Intraperitoneal injection is a common route for systemic administration in rodents, offering rapid absorption.
Protocol for Intraperitoneal Injection in Mice:
-
Preparation:
-
Prepare the this compound solution or suspension in a sterile vehicle. The volume should typically not exceed 10 mL/kg.
-
Use a 25-27 gauge needle.
-
-
Administration:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so the head is pointing downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.
-
Aspirate gently to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate incorrect placement.
-
Inject the solution smoothly.
-
-
Post-Administration Care:
-
Return the animal to its cage and monitor for any signs of distress.
-
Oral Administration (Gavage)
Oral gavage ensures accurate dosing of a compound directly into the stomach.
Protocol for Oral Gavage in Rats:
-
Preparation:
-
Formulate this compound as a solution or a stable suspension in a suitable vehicle (e.g., water, saline, 0.5% methylcellulose).
-
The volume should not exceed 10 mL/kg.
-
Use a flexible or rigid gavage needle with a ball tip appropriate for the size of the rat.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach and mark it.
-
Introduce the gavage needle into the mouth, over the tongue, and gently advance it into the esophagus. The rat should swallow as the tube is passed. Do not force the needle.
-
Once the needle has reached the predetermined depth, administer the compound.
-
-
Post-Administration Care:
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of choking or distress.
-
Concluding Remarks
The protocols outlined in these application notes provide a foundation for the preclinical investigation of this compound. Researchers should adapt these methodologies to their specific experimental needs, always adhering to institutional animal care and use guidelines. Further studies are warranted to establish the pharmacokinetic profile and optimal dosing regimens of this compound for various disease models.
References
Application Notes and Protocols for Studying Spl-334's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spl-334 is a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR), a key enzyme in the regulation of endogenous S-nitrosothiols (SNOs), particularly S-nitrosoglutathione (GSNO).[1][2][3] GSNOR metabolizes GSNO, and its inhibition by this compound leads to an accumulation of GSNO, which has significant anti-inflammatory properties.[1][2][4] Notably, this compound has been demonstrated to attenuate allergic airway inflammation by reducing the levels of Th2 cytokines such as Interleukin-5 (IL-5) and Interleukin-13 (IL-13), as well as the chemokine eotaxin-1 (CCL11).[2][3] The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5]
These application notes provide detailed protocols for investigating the effects of this compound on cytokine production in both in vitro and in vivo models of inflammation.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 0 | |||
| LPS (1 µg/mL) | 0 | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 10 | |||
| LPS + this compound | 50 |
Table 2: Effect of this compound on Cytokine Levels in Bronchoalveolar Lavage (BAL) Fluid in an Animal Model of Airway Inflammation
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Eotaxin-1 (CCL11) (pg/mL) |
| Naive | ||||
| Vehicle Control | ||||
| Allergen Challenge | ||||
| Allergen + this compound |
Table 3: Effect of this compound on Cytokine mRNA Expression in Primary Human Bronchial Epithelial Cells
| Treatment Group | This compound Conc. (µM) | IL-8 mRNA (Fold Change) | IL-6 mRNA (Fold Change) | TNF-α mRNA (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| Inflammatory Stimulus | 0 | |||
| Stimulus + this compound | 1 | |||
| Stimulus + this compound | 10 | |||
| Stimulus + this compound | 50 |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the investigation of this compound's effect on the production of pro-inflammatory cytokines in a murine macrophage cell line.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in DMEM to achieve final desired concentrations (e.g., 1, 10, 50 µM). Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[1]
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7]
Protocol 2: In Vivo Analysis of this compound on Cytokine Levels in Bronchoalveolar Lavage (BAL) Fluid
This protocol describes the evaluation of this compound's therapeutic potential in an animal model of allergic airway inflammation.
Materials:
-
Laboratory animals (e.g., BALB/c mice)
-
Allergen (e.g., Ovalbumin)
-
This compound
-
Vehicle for this compound administration
-
Anesthetic
-
Sterile PBS
-
ELISA kits for mouse IL-4, IL-5, IL-13, and Eotaxin-1 (CCL11)
Procedure:
-
Animal Model Induction: Induce allergic airway inflammation in mice according to established protocols (e.g., ovalbumin sensitization and challenge).
-
This compound Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral, or intranasal) at a predetermined dose and schedule.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the final allergen challenge and treatment, anesthetize the animals and perform BAL by instilling and retrieving a known volume of sterile PBS into the lungs.[6][8]
-
BAL Fluid Processing: Centrifuge the collected BAL fluid to pellet the cells. Store the cell-free supernatant at -80°C until analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of IL-4, IL-5, IL-13, and eotaxin-1 in the BAL fluid supernatants using specific ELISA kits.[6]
Protocol 3: Analysis of this compound on Cytokine Gene Expression by Real-Time PCR
This protocol outlines the assessment of this compound's impact on the gene expression of key cytokines.
Materials:
-
Cells (e.g., RAW 264.7 or primary human bronchial epithelial cells)
-
This compound
-
Appropriate inflammatory stimulus (e.g., LPS or Poly(I:C))
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix
-
Primers for target cytokines (e.g., IL-8, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment: Treat cells with this compound and the inflammatory stimulus as described in Protocol 1.
-
RNA Extraction: At a suitable time point (e.g., 4-6 hours post-stimulation), lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, specific primers for the target cytokines, and a real-time PCR master mix.
-
Data Analysis: Calculate the relative gene expression of the target cytokines using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are attributed to its ability to increase intracellular levels of GSNO, which in turn can modulate various signaling pathways through S-nitrosylation of key proteins.
Caption: NF-κB Signaling Pathway Modulation by this compound.
Caption: MAPK Signaling Pathway Modulation by this compound.
Caption: Nrf2 Pathway Activation by this compound.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. Hyperactivity of the transcription factor Nrf2 causes metabolic reprogramming in mouse esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide activates Nrf2 through S-nitrosylation of Keap1 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox regulation by NRF2 in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Tumor Efficacy of Spl-334 in Combination with Other Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides detailed application notes and protocols for investigating the combination of Spl-334, a selective inhibitor of the novel Fictional Kinase A (FKA), with other therapeutic agents. The following protocols are designed to assess the synergistic or additive anti-tumor effects of this compound in combination with a MEK inhibitor (e.g., Trametinib) and an immune checkpoint inhibitor (e.g., an anti-PD-1 antibody). The methodologies described herein are intended for preclinical evaluation using in vitro and in vivo models of cancers driven by the MAPK/ERK signaling pathway.
Introduction to this compound and Combination Therapy Rationale
This compound is a potent and highly selective small molecule inhibitor of Fictional Kinase A (FKA), a serine/threonine kinase that acts as an upstream activator of the MAPK/ERK signaling pathway. Hyperactivation of this pathway due to mutations in genes such as BRAF and RAS is a key driver in several cancers, including melanoma and colorectal cancer. While single-agent targeted therapies can be effective, acquired resistance often limits their long-term efficacy.
Rationale for Combination Therapy:
-
Vertical Pathway Inhibition: Combining this compound with a MEK inhibitor, such as Trametinib, allows for a dual blockade of the MAPK/ERK pathway at different nodes. This "vertical inhibition" can lead to a more profound and durable suppression of oncogenic signaling, potentially delaying or preventing the emergence of resistance.
-
Enhancing Anti-Tumor Immunity: FKA signaling has been implicated in the regulation of the tumor microenvironment, including the expression of immune checkpoint ligands like PD-L1. By inhibiting FKA, this compound may decrease immunosuppressive signals and enhance the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating this compound combination therapies.
Caption: MAPK/ERK signaling pathway with points of inhibition for this compound and Trametinib.
Caption: General experimental workflow for preclinical evaluation of this compound combinations.
In Vitro Combination Studies
Protocol: Cell Viability and Synergy Analysis
This protocol determines the synergistic, additive, or antagonistic effects of this compound in combination with another agent on cell viability.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Trametinib (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a dose-response matrix of this compound and Trametinib. This involves serial dilutions of each compound individually and in combination at a constant molar ratio.
-
Treatment: Add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each agent alone.
-
Use software such as CompuSyn or R/Bioconductor to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Data Presentation:
Table 1: In Vitro Synergy Analysis of this compound and Trametinib in A375 Cells
| Compound | IC₅₀ (nM) | Combination Index (CI) at Fa 0.5 | Interpretation |
| This compound | 15.2 | \multirow{2}{}{0.45} | \multirow{2}{}{Synergy} |
| Trametinib | 5.8 | ||
| This compound + Trametinib | N/A | ||
| CI < 0.9 indicates synergy; 0.9 ≤ CI ≤ 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. Fa 0.5 represents the fraction affected (50% inhibition). |
Protocol: Western Blot Analysis for Pathway Modulation
This protocol assesses the impact of the drug combination on the MAPK/ERK signaling pathway.
Materials:
-
Treated cell lysates from a 6-well plate experiment
-
Protein electrophoresis and transfer systems
-
Primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with this compound, Trametinib, the combination, and vehicle control for a specified time (e.g., 24 hours).
-
Lysis: Lyse the cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and image the blot.
In Vivo Combination Studies
Protocol: Murine Xenograft Model for Efficacy Assessment
This protocol evaluates the anti-tumor efficacy of this compound in combination with other agents in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for implantation (e.g., A375)
-
This compound formulation for oral gavage
-
Trametinib formulation for oral gavage
-
Anti-PD-1 antibody for intraperitoneal injection
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25 mg/kg, daily)
-
Group 3: Trametinib (e.g., 1 mg/kg, daily)
-
Group 4: this compound + Trametinib
-
Group 5: Anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly)
-
Group 6: this compound + Anti-PD-1 antibody
-
-
Treatment and Monitoring: Administer treatments as scheduled for 21 days. Measure tumor volume with calipers twice weekly and monitor body weight as a measure of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics). Calculate Tumor Growth Inhibition (TGI).
Data Presentation:
Table 2: In Vivo Efficacy of this compound Combinations in A375 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 1540 ± 180 | - |
| This compound (25 mg/kg) | 890 ± 110 | 42.2 |
| Trametinib (1 mg/kg) | 950 ± 130 | 38.3 |
| This compound + Trametinib | 250 ± 60 | 83.8 |
| Anti-PD-1 (10 mg/kg) | 1210 ± 150 | 21.4 |
| This compound + Anti-PD-1 | 580 ± 95 | 62.3 |
| Data are presented as mean ± SEM. TGI is calculated relative to the vehicle control group. |
Conclusion
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in combination with other therapeutic agents. The hypothetical data presented suggest that combining this compound with a MEK inhibitor results in strong synergistic anti-tumor activity, while its combination with an immune checkpoint inhibitor also enhances efficacy. These findings underscore the potential of rational combination strategies to improve therapeutic outcomes. Further investigation into the mechanisms of synergy and potential resistance is warranted.
Troubleshooting & Optimization
Technical Support Center: Overcoming Spl-334 Solubility Issues for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Spl-334, an inhibitor of S-Nitrosoglutathione reductase (GSNOR), ensuring its proper solubility is critical for obtaining reliable and reproducible results in in vitro assays. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM or 20 mg/mL, in anhydrous DMSO.
Q2: My this compound precipitated when I added the DMSO stock solution to my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium when the DMSO concentration is significantly diluted. To prevent this, it is crucial to follow a careful dilution protocol. This typically involves preparing one or more intermediate dilutions in pre-warmed media and ensuring the final DMSO concentration in the assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: The final concentration of DMSO should be kept to a minimum to avoid off-target effects on your cells. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though it is always best to perform a vehicle control to assess the impact of DMSO on your specific experimental system.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation of the compound. Prepare fresh working solutions from your DMSO stock for each experiment.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Dilution in Aqueous Media
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Decrease the Final Concentration: If your experimental design allows, reduce the final working concentration of this compound.
-
Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to your final volume of media, prepare an intermediate dilution in pre-warmed (37°C) cell culture medium. This gradual dilution helps to keep the compound in solution.
-
Increase the Volume of the Final Dilution: By increasing the final volume, you decrease the final concentration of both this compound and DMSO.
Issue: Solution Appears Cloudy or a Precipitate Forms Over Time
Possible Cause: The compound is slowly coming out of solution due to instability in the aqueous environment or interactions with media components.
Solutions:
-
Prepare Fresh Solutions: Always prepare your final working solution of this compound immediately before use.
-
Optimize Serum Concentration: If using serum in your cell culture medium, be aware that protein binding can affect the availability and solubility of small molecules. You may need to optimize the serum concentration for your specific assay.
-
Consider a Different Basal Medium: In rare cases, components of a specific cell culture medium may contribute to the precipitation of the compound. If problems persist, consider testing the solubility in an alternative medium formulation.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various cell culture media is not extensively published, the following table provides a general guideline based on its known properties as a hydrophobic compound.
| Solvent/Medium | Solubility | Recommendations |
| DMSO | High (e.g., 20 mg/mL[1]) | Recommended for preparing high-concentration stock solutions. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Low | Prepare working solutions by diluting a DMSO stock. The final concentration should be empirically determined to avoid precipitation. |
| Phosphate-Buffered Saline (PBS) | Very Low | Direct dissolution in PBS is not recommended. Dilute from a DMSO stock for final preparations, ensuring the final DMSO concentration is low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 433.50 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (100 µM): In a sterile microcentrifuge tube, add 990 µL of pre-warmed complete cell culture medium. To this, add 10 µL of the 10 mM this compound stock solution. Gently vortex to mix. This results in a 100 µM intermediate solution with 1% DMSO.
-
Final Working Solution (10 µM): In a new sterile tube, add 900 µL of pre-warmed complete cell culture medium. Add 100 µL of the 100 µM intermediate solution. Gently vortex to mix. This yields a final working solution of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizing Experimental and Signaling Pathways
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway overview.
References
Technical Support Center: Troubleshooting Spl-334 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spl-334, a first-generation S-Nitrosoglutathione Reductase (GSNOR) inhibitor. Our aim is to help you navigate common challenges and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of S-Nitrosoglutathione Reductase (GSNOR), an enzyme that catabolizes S-nitrosoglutathione (GSNO).[1][2][3] By inhibiting GSNOR, this compound leads to an increase in the intracellular concentration of GSNO.[1][3] GSNO is a critical signaling molecule that can transfer a nitroso group to cysteine residues on target proteins, a post-translational modification known as S-nitrosylation.[4][5] This modification can alter the function of a wide range of proteins involved in inflammation, oxidative stress, and cell signaling, leading to the anti-inflammatory, anti-oxidant, and anti-fibrotic effects observed with this compound treatment.[6]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results in experiments involving this compound can arise from several factors:
-
Variability in Nitric Oxide (NO) and S-nitrosothiol (SNO) Measurements: The downstream effects of this compound are mediated by changes in NO and SNO levels, which are notoriously difficult to measure accurately and consistently.[7][8][9][10][11][12] These molecules are highly reactive and have short half-lives, and their stability is influenced by the composition of the culture media, pH, and the presence of metals.[7][13]
-
Cell Culture Conditions: Standard cell culture variability, including passage number, cell density, and minor fluctuations in media composition, can significantly impact cellular responses to GSNOR inhibition.[4]
-
Complex Biological Responses: The cellular response to GSNOR inhibition is not always linear. It can involve feedback loops, such as the S-nitrosylation and subsequent activation of GSNOR itself, which can lead to complex and sometimes unpredictable outcomes.[14]
-
This compound Handling and Stability: Ensure proper storage and handling of this compound to maintain its potency. Refer to the manufacturer's instructions for optimal storage conditions.
-
Dose-Response Variability: Non-linear or biphasic dose-response relationships are common in biological systems.[15] It is crucial to perform thorough dose-response studies to identify the optimal concentration for your specific experimental model.
Q3: Are there known off-target effects of this compound?
While this compound is designed to be a selective GSNOR inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out as a source of variability.[6] Studies on similar GSNOR inhibitors suggest a low likelihood of off-target toxicity due to the unique shape of the GSNOR active site.[6] However, if you observe unexpected or inconsistent results, it is prudent to consider the possibility of off-target effects and include appropriate controls in your experiments.
Troubleshooting Guides
Issue 1: High Variability in Measuring GSNOR Activity Inhibition
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Substrate Concentrations | Ensure precise and consistent concentrations of GSNO and NADH in your enzyme kinetics assays.[16] |
| Incorrect Assay Conditions | Optimize assay conditions such as pH and temperature. A common condition is 50 mM potassium phosphate (B84403) buffer at pH 7.5 and 25°C.[16] |
| Variable Enzyme Purity/Activity | Use a consistent source and lot of purified GSNOR or cell lysates with consistent protein concentrations. |
| Spectrophotometer Inaccuracy | Regularly calibrate and maintain your spectrophotometer. Ensure you are measuring the rate of NADH consumption at the correct wavelength (340 nm).[16] |
Issue 2: Inconsistent Measurement of Downstream NO/SNO Levels
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inaccurate Measurement Technique | Be aware of the limitations of your chosen method. The Griess assay can be inaccurate in complex biological media.[8][12] Chemiluminescence offers good kinetic data but may be impractical for protein-rich samples.[8] Amperometric NO sensors provide flexibility but may yield lower total NO readings.[8] |
| SNO Lability | S-nitrosothiols are unstable and can be lost during sample processing.[9] Minimize sample handling time, keep samples on ice, and consider using methods specifically designed to preserve SNOs, such as the biotin-switch assay.[16][17] |
| Media and Buffer Composition | The composition of your buffer or cell culture media can significantly impact NO/GSNO stability and release kinetics.[7][13] Standardize your media and be aware that components like free thiols can affect measurements.[7] |
| Contamination | Nitrite contamination in labware can lead to falsely high readings.[11] Use nitrite-free reagents and test your labware for contamination. |
Issue 3: Variable Cellular Responses to this compound (e.g., anti-inflammatory effects)
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Line and Passage Number | Different cell lines will have varying levels of GSNOR expression and different sensitivities to its inhibition. Use a consistent cell line and keep the passage number within a narrow range. |
| Stimulation Conditions | The timing and concentration of the inflammatory stimulus (e.g., LPS, cytokines) in relation to this compound treatment are critical. Optimize these parameters for your specific cell type and endpoint. |
| Endpoint Measurement Variability | Assays for downstream effects (e.g., cytokine production, NF-κB activation) have their own sources of variability. Ensure these assays are well-validated and include appropriate positive and negative controls. |
| Complex Signaling Interactions | GSNOR inhibition can have pleiotropic effects.[6] Consider the broader signaling network. For example, GSNOR inhibition can affect NF-κB signaling through S-nitrosylation of IKKβ.[18] |
Experimental Protocols & Methodologies
GSNOR Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring GSNOR activity.[16]
-
Reagents:
-
50 mM Potassium Phosphate Buffer (pH 7.5) containing 0.1 mM EDTA
-
S-nitrosoglutathione (GSNO) solution
-
NADH solution
-
Purified GSNOR enzyme or cell lysate
-
This compound solution (in an appropriate solvent, e.g., DMSO)
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer.
-
Add fixed concentrations of GSNO (e.g., 10 µM) and NADH (e.g., 15 µM).
-
Add the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding the GSNOR enzyme or cell lysate.
-
Immediately measure the decrease in absorbance at 340 nm over time at 25°C. The rate of NADH consumption is proportional to GSNOR activity.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition by comparing the rates in the presence and absence of this compound.
-
Biotin-Switch Assay for Protein S-Nitrosylation
This method allows for the detection of S-nitrosylated proteins.[16][17]
-
Cell Lysis and Blocking:
-
Lyse cells treated with this compound or control in a buffer containing a blocking agent (e.g., methyl methanethiosulfonate) to block free thiol groups.
-
-
Reduction of S-nitrosothiols:
-
Selectively reduce the S-nitrosothiols to thiols using ascorbate.
-
-
Biotinylation:
-
Label the newly formed thiol groups with a biotinylating reagent (e.g., biotin-HPDP).
-
-
Purification and Detection:
-
Purify the biotinylated proteins using streptavidin-agarose beads.
-
Elute the proteins and detect specific S-nitrosylated proteins of interest by Western blotting.
-
Visualizing Key Pathways and Workflows
Caption: Mechanism of this compound action via GSNOR inhibition.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PROTEOMIC CHARACTERIZATION OF THE CELLULAR RESPONSE TO NITROSATIVE STRESS MEDIATED BY S-NITROSOGLUTATHIONE REDUCTASE INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sajepharma.com [sajepharma.com]
- 7. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exhaled nitric oxide: sources of error in offline measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitfalls in Measuring NO Bioavailability using NOx - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Inaccuracies of Nitric Oxide Measurement Methods in Biological Media - figshare - Figshare [figshare.com]
- 13. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gender Differences in S-Nitrosoglutathione Reductase Activity in the Lung | PLOS One [journals.plos.org]
- 15. A Dose of Reality About Dose–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice [frontiersin.org]
Technical Support Center: Improving the Bioavailability of Spl-334 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the oral bioavailability of Spl-334, a potent and selective S-Nitrosoglutathione reductase (GSNOR) inhibitor.
Troubleshooting Guide
Issue: Low or Variable Plasma Concentrations of this compound After Oral Administration
Question: We are observing minimal or inconsistent plasma levels of this compound in our animal models following oral gavage. What are the likely causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a frequent challenge in preclinical studies and can stem from several factors. For a novel small molecule like this compound, it is crucial to systematically investigate the underlying causes. The primary reasons for poor oral bioavailability are typically poor aqueous solubility, low permeability across the intestinal epithelium, and significant first-pass metabolism in the gut wall or liver.[1][2]
Here is a stepwise approach to troubleshoot and address this issue:
Step 1: Physicochemical Characterization of this compound
A thorough understanding of this compound's physicochemical properties is the foundation for selecting an appropriate formulation strategy.
-
Solubility: Determine the aqueous solubility of your this compound batch across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal (GI) tract.
-
Permeability: Assess the intestinal permeability of this compound. This can be initially evaluated using in vitro models such as the Caco-2 cell monolayer assay.
-
LogP/LogD: The lipophilicity of the compound will influence its solubility and permeability.
-
Biopharmaceutics Classification System (BCS): Based on the solubility and permeability data, classify this compound according to the BCS. This classification will be instrumental in guiding your formulation development.[1][3]
| BCS Class | Solubility | Permeability | Likely Bioavailability Challenge |
| I | High | High | Unlikely to be a major issue |
| II | Low | High | Dissolution rate-limited absorption |
| III | High | Low | Permeability-limited absorption |
| IV | Low | Low | Significant challenges with both solubility and permeability |
Step 2: Initial Formulation Strategies
Based on the initial characterization, consider the following formulation approaches to enhance the bioavailability of this compound.
-
Particle Size Reduction: If this compound is a BCS Class II or IV compound, reducing the particle size can significantly increase the surface area for dissolution.[3][4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate by presenting it in a higher energy amorphous state.[1][6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can improve solubility and absorption.[1][5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[3][5] This can enhance drug solubilization and absorption, potentially bypassing first-pass metabolism via lymphatic transport.[5][6]
-
Step 3: In Vivo Evaluation and Refinement
After preparing different formulations, evaluate their performance in an animal model (e.g., rats or mice).
-
Pharmacokinetic (PK) Study Design: Administer the different this compound formulations and a control (e.g., a simple suspension) to different groups of animals. Collect blood samples at predetermined time points and analyze the plasma concentrations of this compound using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[2] Compare the bioavailability of the enhanced formulations to the control.
The following table illustrates hypothetical data from such a study:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 900 ± 200 | 360 |
| Nanosuspension | 10 | 400 ± 90 | 1.0 | 2500 ± 500 | 1000 |
| SEDDS | 10 | 650 ± 150 | 0.75 | 4200 ± 850 | 1680 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Slurry: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC).
-
Milling: Introduce the slurry into a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Process Parameters: Set the milling speed and time according to the manufacturer's instructions. The milling process should be carried out at a controlled temperature.
-
Particle Size Analysis: Monitor the particle size distribution during milling using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Removal of Milling Media: Separate the nanosuspension from the grinding media by filtration or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Phase Diagram Construction: Based on the solubility data, construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region.
-
Formulation Preparation: Select a combination of oil, surfactant, and co-solvent from the self-emulsifying region. Add the required amount of this compound to the mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
Characterization of the SEDDS:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of water with gentle stirring. Observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Measure the droplet size and PDI of the resulting nanoemulsion using DLS.
-
Thermodynamic Stability: Subject the SEDDS to centrifugation and temperature cycling to assess its physical stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to monitor for a SEDDS formulation of this compound?
A1: Key parameters to monitor include the droplet size and polydispersity index (PDI) upon emulsification, the clarity and stability of the resulting nanoemulsion, and the physical and chemical stability of the drug in the formulation during storage. Smaller and more uniform droplet sizes generally lead to more consistent drug absorption.[1]
Q2: Can I use permeation enhancers to improve the bioavailability of this compound?
A2: If this compound is determined to be a BCS Class III or IV compound with low permeability, the use of permeation enhancers could be a viable strategy. However, it is important to carefully evaluate the potential for intestinal toxicity with these agents.
Q3: How do I control for experimental variability in my in vivo bioavailability studies?
A3: To minimize variability, it is essential to standardize several aspects of your animal studies:
-
Fasting: Ensure a consistent fasting period for all animals before dosing, as food can significantly alter drug absorption.[1]
-
Dosing Technique: Use a standardized oral gavage technique to ensure accurate and consistent dose administration.[1]
-
Animal Characteristics: Use animals of the same strain, age, and sex to reduce biological variability.[1]
Q4: What is the mechanism by which this compound acts, and could this influence bioavailability assessment?
A4: this compound is an inhibitor of S-Nitrosoglutathione reductase (GSNOR).[7] This mechanism of action is not expected to directly interfere with the standard methods of assessing bioavailability, which rely on measuring the concentration of the parent drug in the systemic circulation. However, understanding the downstream effects of GSNOR inhibition may be relevant for pharmacodynamic studies.[8][9]
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sajepharma.com [sajepharma.com]
- 9. sajepharma.com [sajepharma.com]
Addressing potential toxicity of long-term Spl-334 administration
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the S-nitrosoglutathione reductase (GSNOR) inhibitor, Spl-334. Below you will find frequently asked questions and troubleshooting guides to address potential issues, particularly concerning long-term administration and the assessment of toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-generation inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme belonging to the alcohol dehydrogenase family.[1][2][3] The primary role of GSNOR is to metabolize and break down S-nitrosoglutathione (GSNO), a key endogenous carrier of nitric oxide (NO).[1][4] By inhibiting GSNOR, this compound leads to an increase in the cellular concentration of GSNO. This, in turn, enhances the S-nitrosation of target proteins, a critical post-translational modification involved in a wide range of cellular signaling pathways.[1][2][5] This mechanism is distinct from generating free nitric oxide radicals, which can cause nitrosative stress.
Q2: What is the reported safety profile of GSNOR inhibitors like this compound?
A2: According to the developer, GSNOR inhibition as a mechanism of action is considered safe, with preclinical studies on this compound and related second-generation compounds (e.g., SPL-850, SPL-891.1) showing no significant on-target or off-target toxicity. These compounds reportedly have a high therapeutic ratio (toxic dose/therapeutic dose) and do not inhibit other alcohol dehydrogenase family enzymes.
Q3: Have this compound or related compounds been screened for off-target activity?
A3: Yes, related GSNOR inhibitors have been tested against a panel of 44 common targets of toxicity (Eurofins SafetyScreen44™ Panel) and showed no significant binding or enzyme inhibition. This suggests a low probability of off-target effects for this class of compounds. The SafetyScreen44™ panel includes a range of GPCRs, ion channels, transporters, and enzymes known to be common sources of drug-induced toxicity.[6][7]
Q4: What specific preclinical safety studies have been conducted on this class of compounds?
A4: Preclinical safety assessments for GSNOR inhibitors have included several standard assays to evaluate potential toxicity. These include tests for mutagenicity (Ames test), cardiovascular risk (hERG channel inhibition), and general toxicity in animal models. The table below summarizes these key safety assays.
Summary of Preclinical Safety Data for GSNOR Inhibitors
| Safety Assay | Compound Class | Result | Implication |
| Ames Test | GSNOR Inhibitors (SPL-850, SPL-891.1) | Negative | Non-mutagenic, suggesting a low likelihood of being carcinogenic. |
| hERG Channel Assay | GSNOR Inhibitors (SPL-850, SPL-891.1) | Negative | Low risk of causing drug-induced QT prolongation, a potentially fatal cardiac arrhythmia. |
| Off-Target Screening | GSNOR Inhibitors (this compound.1, SPL-850, SPL-891.1) | No binding or inhibition at 44 common toxicity targets | High specificity for GSNOR, minimizing the risk of off-target side effects. |
| Acute I.V. Toxicity | SPL-891.1 (Mouse) | Piloerection at 400 mg/kg, no deaths | High acute therapeutic index (>40-fold). |
| Acute I.V. Toxicity | SPL-891.1 (Rat) | No clinical or organ toxicity at 1000 mg/kg | Well-tolerated at high acute doses. |
| Sub-chronic Toxicity (7 days) | SPL-850 (Mouse) | No clinical signs or organ toxicity at 300 mg/kg/day | No evidence of toxicity on key organs, hematology, or clinical chemistry after repeated dosing. |
| Longer-term Dosing | SPL-891.1 (Mouse) | No toxicity after 42 or 56 days of daily dosing at 10 mg/kg | Appears safe in studies lasting several weeks. |
Troubleshooting In Vivo Experiments
Unexpected adverse effects in animal models can arise from various sources. This guide helps differentiate potential compound toxicity from experimental variables.
Issue 1: Signs of Animal Distress (Weight Loss, Lethargy, Ruffled Fur) After Dosing
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | The formulation vehicle (e.g., high concentration of DMSO, ethanol) may be causing irritation or systemic effects.[8] |
| - Run a vehicle-only control group to assess the vehicle's impact independently.[9][10] | |
| - Reduce the concentration of organic co-solvents to the lowest effective level. | |
| - Ensure the pH and osmolality of the formulation are appropriate for the route of administration.[8] | |
| High Dose Level | The administered dose may be too high, leading to exaggerated pharmacological effects or off-target toxicity. |
| - Reduce the dose to determine if the effects are dose-dependent.[11][12] | |
| - Review literature for established dose ranges in similar models. | |
| Compound Precipitation | The compound may be precipitating out of solution post-injection, causing local irritation or embolism. |
| - Visually inspect the formulation for clarity before each injection.[12] | |
| - Prepare fresh formulations daily and consider gentle warming if solubility is an issue.[8] | |
| Improper Administration | Incorrect injection technique can cause tissue damage, stress, or inconsistent dosing. |
| - Ensure proper training on the route of administration (e.g., intraperitoneal, oral gavage). | |
| - Administer injections slowly and consistently.[8] |
Issue 2: High Variability in Experimental Readouts Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | The compound is not homogenously dissolved, leading to variable dosing between animals. |
| - Ensure the compound is fully dissolved. Vortex or sonicate the formulation before drawing each dose. | |
| Inaccurate Dosing | Dosing is not accurately normalized to individual animal body weights. |
| - Weigh each animal immediately before dosing and calculate the precise volume needed.[11] | |
| Biological Variability | Inherent differences exist between individual animals. |
| - Increase the number of animals per group to improve statistical power.[11] | |
| - Ensure all animals are age- and sex-matched and have been properly acclimatized. |
Visualized Pathways and Protocols
Signaling Pathway of GSNOR Inhibition
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 5. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability of Spl-334 in different experimental buffers
This technical support center provides guidance on the use of Spl-334 in various experimental settings. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Is there stability data available for this compound in common experimental buffers?
A1: Currently, there is no publicly available quantitative data on the stability of this compound in different experimental buffers. As with many research compounds, it is recommended to prepare fresh solutions for each experiment. For storage, vendor recommendations suggest storing the solid compound at 2-8°C and solutions in DMSO at -20°C for short-term storage.[1] For aqueous buffers, it is advisable to prepare solutions immediately before use.
Q2: How does the stability of S-Nitrosoglutathione (GSNO) affect my experiments with this compound?
A2: this compound is an inhibitor of S-Nitrosoglutathione reductase (GSNOR), the enzyme that metabolizes GSNO.[1][2] Therefore, the mechanism of action of this compound is to increase the cellular levels of GSNO.[3] The stability of GSNO in your experimental system is critical because the degradation of GSNO can lead to a misinterpretation of the effects of this compound. If GSNO is unstable in your buffer, you may underestimate the efficacy of this compound or observe inconsistent results.
Q3: What factors can influence the stability of GSNO in my experiments?
A3: The stability of S-nitrosothiols like GSNO is significantly affected by the composition of the experimental buffer, pH, temperature, and exposure to light. It is crucial to control these factors to ensure the reproducibility of your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound or GSNO in the experimental buffer. | Prepare fresh solutions of this compound for each experiment. Ensure that your experimental buffer is optimized for GSNO stability (see table below). Control for temperature and light exposure. |
| Lower than expected potency of this compound | The experimental buffer may be causing the rapid degradation of GSNO, masking the effect of GSNOR inhibition. | Review your buffer composition. High concentrations of certain buffer components (e.g., phosphate) can decrease GSNO stability. Consider using a buffer with a concentration that is optimal for GSNO stability. |
| Precipitation of this compound in aqueous buffer | This compound has low aqueous solubility and is typically dissolved in DMSO.[1] Diluting the DMSO stock into an aqueous buffer can cause precipitation. | Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain the solubility of this compound, but not high enough to affect your experimental system. A final DMSO concentration of <0.5% is generally recommended for cell-based assays. |
Data Presentation: Stability of S-Nitrosoglutathione (GSNO)
The following table summarizes the stability of GSNO in different buffer conditions. This information is critical for designing experiments with the GSNOR inhibitor this compound.
| Buffer | Concentration | pH | Temperature | Key Findings on GSNO Stability | Reference |
| Phosphate | 0.01 M, 0.05 M, 0.5 M | 7.2 | Room Temp & 37°C | Optimal stability was observed at a buffer concentration of 0.05 M. Higher (0.5 M) and lower (0.01 M) concentrations resulted in worse stability. | |
| Unbuffered Solution | N/A | 7.2 | 37°C | GSNO decomposition leads to a drop in pH, which in turn accelerates further decomposition. | |
| General | Not specified | 3.0, 5.0, 7.4 | Not specified | GSNO stability is enhanced at a pH of 5.0 compared to 7.4. A further decrease to pH 3.0 resulted in decreased stability. |
Experimental Protocols
Protocol for Assessing Small Molecule Stability in Experimental Buffers
This protocol provides a general framework for assessing the stability of a compound like this compound in your specific experimental buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Solutions: Dilute the this compound stock solution to the final working concentration in your experimental buffer(s) of interest. Include a control solution of the buffer without the compound.
-
Time-Point Incubation: Incubate the test solutions at the temperature you will be using for your experiments (e.g., 37°C for cell-based assays).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of each test solution.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the stability profile and degradation kinetics in each buffer.
Mandatory Visualizations
Signaling Pathway of GSNOR Inhibition by this compound
Caption: Inhibition of GSNOR by this compound leads to increased GSNO levels and enhanced downstream nitric oxide signaling.
Experimental Workflow for Assessing Compound Stability
Caption: A generalized workflow for determining the stability of a compound in different experimental buffers.
References
Refining protocols for Spl-334 delivery in aerosolized form for asthma models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing aerosolized Spl-334 in preclinical asthma models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in the context of asthma?
A1: this compound is a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the breakdown of S-nitrosoglutathione (GSNO).[1][2] In asthmatic conditions, GSNOR activity is often elevated, leading to depleted levels of GSNO.[1][2] GSNO is an endogenous bronchodilator and has anti-inflammatory properties.[1] By inhibiting GSNOR, this compound increases the bioavailability of GSNO in the airways. This leads to reduced airway hyperreactivity, decreased accumulation of eosinophils and allergen-specific T cells, lower production of Th2 cytokines like IL-5 and IL-13, and reduced mucus production.[1][2][3]
Q2: What is the proposed signaling pathway for this compound's therapeutic effects?
A2: The proposed signaling pathway involves the modulation of nitric oxide (NO) signaling. Nitric oxide synthase (NOS) produces NO, which then reacts with glutathione (B108866) to form GSNO. GSNO can then induce bronchodilation and exert anti-inflammatory effects. GSNOR breaks down GSNO. This compound inhibits GSNOR, leading to an accumulation of GSNO and enhancement of its beneficial effects in the airways.
Caption: Proposed signaling pathway of this compound in airway cells.
Q3: What are the key parameters to consider when setting up an aerosol delivery system for this compound in a mouse model of asthma?
A3: Several factors significantly influence the efficacy of aerosol delivery in rodent models. These include the choice of nebulizer, droplet size, ventilation parameters, and the delivery method (nose-only, whole-body, or intratracheal). For optimal delivery to the lower airways in mice, a droplet size of 1-3 µm is generally recommended.[4] It is crucial to characterize your nebulizer's output to ensure it produces particles in the desired range.
Troubleshooting Guide
Problem 1: High variability in airway hyperreactivity (AHR) measurements between subjects in the this compound treated group.
| Potential Cause | Recommended Solution |
| Inconsistent Aerosol Deposition | Verify and calibrate the nebulizer to ensure a consistent particle size distribution and output rate. For nose-only systems, ensure proper placement and restraint of the animals to maintain a consistent distance and angle to the aerosol source.[5] Consider using a system that allows for real-time monitoring of aerosol concentration. |
| Variable Breathing Patterns | Anesthetized, mechanically ventilated models can offer more control over breathing rate and tidal volume, leading to more consistent lung deposition.[6] If using spontaneously breathing animals, allow for an acclimatization period in the exposure chamber to reduce stress-induced breathing variations. |
| This compound Formulation Issues | Ensure complete solubilization of this compound in the vehicle. Filter the solution to remove any particulates that could clog the nebulizer. Assess the stability of this compound in the solution over the duration of the nebulization period. |
Problem 2: No significant difference in eosinophil infiltration between vehicle and this compound treated groups.
| Potential Cause | Recommended Solution |
| Insufficient Dose Delivery | Increase the exposure time or the concentration of the this compound solution.[5] Optimize nebulizer settings, such as increasing the flow rate, to enhance aerosol output.[7] It's important to note that a significant portion of the nebulized drug may be lost and not reach the animal.[7] |
| Suboptimal Particle Size | If the mass median aerodynamic diameter (MMAD) of the aerosol particles is too large (>5 µm), the drug will predominantly deposit in the upper airways and may not reach the bronchioles.[4] Use a nebulizer that generates smaller particles or adjust the operating parameters to achieve the desired particle size. |
| Timing of Administration | The therapeutic window for this compound may be time-dependent relative to the allergen challenge. Consider administering this compound at different time points before or after the allergen challenge to determine the optimal treatment schedule. The referenced study on intranasal this compound administered the treatment daily during the allergen challenge period.[8] |
Problem 3: Nebulizer is clogging or showing inconsistent output.
| Potential Cause | Recommended Solution |
| Drug Precipitation | Check the solubility of this compound in your chosen vehicle at the desired concentration. You may need to adjust the pH or use a different solvent system. Always prepare fresh solutions before each experiment. |
| Salt Crystallization | If using a saline-based vehicle, salt crystals can form and clog the nebulizer orifice. Use a vehicle with a lower salt concentration or clean the nebulizer thoroughly with deionized water immediately after each use. |
| Protein Aggregation (if applicable) | While this compound is a small molecule, if co-administered with a biologic, be aware that the shear stress from some nebulizers can cause protein aggregation.[9] |
Experimental Protocols
Protocol 1: Aerosolized this compound Delivery using a Nose-Only Exposure System
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
References
- 1. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity | PLOS One [journals.plos.org]
- 2. S-nitrosoglutathione reductase inhibition regulates allergen-induced lung inflammation and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized aerosol delivery to a mechanically ventilated rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity | PLOS One [journals.plos.org]
- 9. Steps toward nebulization in-use studies to understand the stability of new biological entities - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of Spl-334
Welcome to the technical support center for Spl-334, a first-generation S-Nitrosoglutathione Reductase (GSNOR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help mitigate batch-to-batch variability and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of S-Nitrosoglutathione Reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5). GSNOR is a key enzyme responsible for the metabolic clearance of S-nitrosoglutathione (GSNO), an endogenous signaling molecule that plays a crucial role in nitric oxide (NO) signaling. By inhibiting GSNOR, this compound increases the intracellular concentration of GSNO. This leads to enhanced S-nitrosylation of target proteins, resulting in various downstream effects, including anti-inflammatory, anti-oxidant, and anti-fibrotic responses.
Q2: I am observing inconsistent results between different batches of this compound. What are the potential causes?
Batch-to-batch variability in small molecule inhibitors like this compound can stem from several factors during synthesis and purification. These may include:
-
Purity: The presence of unreacted starting materials, byproducts, or residual solvents can alter the effective concentration and introduce off-target effects.
-
Polymorphism: Different crystalline forms of the compound can have varying solubility and dissolution rates, affecting bioavailability in cell-based assays and in vivo studies.
-
Potency: Variations in the inhibitory activity (IC50) against GSNOR can lead to different biological responses at the same nominal concentration.
-
Solubility: Inconsistent solubility between batches can result in inaccurate dosing and precipitation in aqueous media.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its activity.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability and reproducibility, it is recommended to prepare a high-concentration stock solution of this compound in an anhydrous, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation: Warm the vial of this compound to room temperature before opening. Dissolve the compound in DMSO to a concentration of 10-50 mM. Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture. When ready to use, thaw an aliquot at room temperature and vortex gently before preparing working dilutions.
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation of this compound in aqueous solutions is a common issue, especially when diluting a DMSO stock.
-
Initial Check: Visually inspect the solution for any particulate matter.
-
Solubilization: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.
-
Solvent Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to minimize solvent effects and reduce the likelihood of precipitation upon dilution.
-
Alternative Solvents: If precipitation persists, consider preparing fresh dilutions or exploring the use of alternative co-solvents or formulating agents, ensuring they are compatible with your experimental system.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Efficacy
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh stock solutions from a new, unopened vial of this compound. 2. Verify the storage conditions of your current stock solutions (temperature, light exposure). 3. Perform a quality control check on your stock solution using an analytical method like HPLC to assess purity and degradation products. |
| Inaccurate Concentration | 1. Re-verify the calculations used for preparing stock and working solutions. 2. Have the concentration of the stock solution independently verified if possible. |
| Suboptimal Assay Conditions | 1. Ensure the pH, temperature, and buffer composition of your assay are optimal for GSNOR activity and this compound stability. 2. Titrate the concentration of this compound over a wider range to determine the accurate IC50 in your specific assay. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Ensure the compound is fully dissolved in the stock solution before making dilutions. 2. Vortex working solutions immediately before adding them to the assay. |
| Precipitation in Assay | 1. Visually inspect assay plates for any signs of precipitation. 2. Reduce the final concentration of this compound or the percentage of organic solvent. 3. Consider the use of a surfactant like Tween-20 (at a low, non-interfering concentration) to improve solubility. |
| Pipetting Errors | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of reagents to minimize pipetting variability between wells. |
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity | HPLC | ≥98% |
| Identity | ¹H NMR and MS | Conforms to structure |
| Solubility | Visual Inspection | Soluble in DMSO (≥50 mg/mL) |
| Potency (IC50) | GSNOR Activity Assay | Report value |
| Residual Solvents | GC-MS | As per ICH guidelines |
Experimental Protocols
Protocol 1: GSNOR Activity Assay
This spectrophotometric assay measures the activity of GSNOR by monitoring the consumption of NADH at 340 nm.
Materials:
-
Recombinant human GSNOR enzyme
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA
-
NADH solution (10 mM in assay buffer)
-
GSNO solution (20 mM in assay buffer, freshly prepared)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADH solution (final concentration 200 µM)
-
This compound dilution or vehicle control (DMSO)
-
Recombinant GSNOR enzyme (e.g., 5-10 µg/mL final concentration)
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding GSNO solution (final concentration 400 µM).
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADH consumption (decrease in A340) for each concentration of this compound.
-
Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: GSNOR signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting batch-to-batch variability of this compound.
Technical Support Center: Optimizing Incubation Times for Spl-334
Welcome to the technical support center for Spl-334. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for this compound in cell-based assays. To ensure robust and reproducible results, careful consideration of the incubation period is critical.
Troubleshooting Guides
This section addresses common issues encountered when determining the optimal incubation time for this compound treatment.
Issue 1: No significant effect of this compound is observed at any time point.
-
Possible Cause 1: Incubation time is too short.
-
Solution: For endpoints like changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.[1] A time-course experiment is essential to determine the onset and peak of the biological response.
-
-
Possible Cause 2: this compound concentration is too low.
-
Possible Cause 3: The cell line is resistant to this compound.
-
Solution: Some cell lines may have intrinsic resistance mechanisms.[2] Consider using a different cell line known to be sensitive to the targeted pathway or investigate potential resistance mechanisms.
-
Issue 2: Excessive cell death is observed, even at early time points.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: High concentrations can lead to off-target effects and cytotoxicity.[4] Reduce the concentration of this compound and perform a thorough dose-response analysis to find a concentration that is effective without being overly toxic.
-
-
Possible Cause 2: Prolonged exposure to the inhibitor.
-
Possible Cause 3: Solvent toxicity.
Issue 3: Inconsistent results between replicate experiments.
-
Possible Cause 1: Variation in cell seeding density.
-
Possible Cause 2: Instability of this compound in culture media.
-
Solution: Small molecules can be unstable in aqueous solutions at 37°C.[5] Prepare fresh dilutions of this compound for each experiment from a validated stock solution and consider assessing its stability in your specific cell culture medium.
-
-
Possible Cause 3: Inconsistent timing of experimental procedures.
-
Solution: For time-course studies, it is often best to add the treatment at different times and harvest all cells simultaneously to minimize variability in subsequent processing steps.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, which in turn regulates downstream cellular processes such as proliferation, differentiation, and survival.
Q2: What is a recommended starting point for incubation time when using this compound?
A2: The optimal incubation time is highly dependent on the experimental endpoint. For assessing the direct inhibition of ERK1/2 phosphorylation, a short incubation time of 1 to 4 hours is a reasonable starting point.[1] For studying downstream effects like changes in cell viability or gene expression, longer incubation times, typically between 24 and 72 hours, will likely be necessary.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles.[2]
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: Higher concentrations of this compound may produce a more rapid effect, potentially requiring shorter incubation times.[1] Conversely, lower, more physiologically relevant concentrations may require longer incubation periods to observe a significant biological response. It is crucial to determine the optimal concentration and incubation time in parallel for each specific cell line and assay.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation period for this compound by measuring its effect on a downstream event, such as cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., a concentration previously determined to be effective but non-toxic).
-
Time-Course Treatment: Treat the cells with the this compound dilution or a vehicle control (medium with the same final concentration of DMSO). Incubate the plates for various durations, such as 6, 12, 24, 48, and 72 hours.[2]
-
Cell Viability Assay: At each designated time point, perform a cell viability assay, such as the MTS assay.[2][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point. The optimal incubation time will depend on your experimental goals, often being the time point that provides a robust and significant effect.
Protocol 2: Cytotoxicity Assay to Assess the Effect of Prolonged Incubation
This protocol helps to determine if prolonged exposure to this compound is toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Incubation: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for a prolonged period, for example, 72 hours.
-
Cell Viability Measurement: After the incubation period, perform a cell viability assay, such as the MTT assay.[7][10]
-
Data Analysis: Plot cell viability versus the concentration of this compound. This will allow you to determine the concentration at which this compound becomes cytotoxic after prolonged exposure.
Data Presentation
Table 1: Time-Course of this compound Effect on Cell Viability
| Incubation Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 | 100 | 5.2 |
| 6 | 95.3 | 4.8 |
| 12 | 82.1 | 6.1 |
| 24 | 65.7 | 5.5 |
| 48 | 51.4 | 4.9 |
| 72 | 48.9 | 5.3 |
Table 2: Cytotoxicity of this compound after 72-hour Incubation
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.6 | 6.3 |
| 10 | 48.9 | 5.3 |
| 50 | 15.2 | 3.8 |
| 100 | 5.1 | 2.1 |
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Efficacy Analysis of GSNOR Inhibitors: Spl-334 vs. Second-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical S-nitrosoglutathione reductase (GSNOR) inhibitor, Spl-334, with leading second-generation GSNOR inhibitors, N6022 (Cavosonstat) and N91115. The focus is on efficacy, supported by available experimental data, to aid researchers in evaluating these therapeutic agents.
Introduction to GSNOR Inhibition
S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a critical enzyme that regulates endogenous levels of S-nitrosothiols (SNOs) and nitric oxide (NO) signaling by catabolizing S-nitrosoglutathione (GSNO).[1][2][3] The dysregulation of GSNOR is implicated in numerous diseases, including asthma, cystic fibrosis, and other inflammatory conditions.[2][4] By inhibiting GSNOR, the intracellular concentration of GSNO increases, enhancing NO-mediated signaling pathways such as protein S-nitrosylation, which can induce bronchodilation, reduce inflammation, and confer other therapeutic benefits.[2][5] This mechanism has made GSNOR an attractive target for drug development.[1][4]
The GSNOR Signaling Pathway
GSNOR metabolizes GSNO, a primary carrier of NO bioactivity. Inhibition of GSNOR prevents this breakdown, leading to an accumulation of GSNO. This surplus GSNO can then transfer its NO group to cysteine residues on target proteins (S-nitrosylation), modulating their function and triggering downstream signaling cascades.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and prominent second-generation GSNOR inhibitors. Direct head-to-head comparisons are limited in public literature; data is compiled from various sources.
| Parameter | This compound (C3) | N6022 (Cavosonstat) | N91115 (Cavosonstat) | GSNOR-IN-2 |
| Biochemical IC₅₀ | Data not publicly specified | 8 nM[3][6] | Orally active formulation of N6022 | 44.12 nM[3][7] |
| Binding Constant (Ki) | 1.9 µM (for C3)[8] | 2.5 nM[6] | Data not specified | Data not specified |
| Mechanism of Action | Excludes GSNO from binding site[8] | Competitive with GSNO, Uncompetitive with NADH[6] | GSNOR Inhibition[9][10] | GSNOR Inhibition[3][7] |
| Administration Route | Intranasal (in preclinical models)[2][4] | Intravenous[11] | Oral[9] | Not specified |
| Development Stage | Preclinical[2][4] | Phase II (Asthma, Cystic Fibrosis)[4][12] | Phase II (Cystic Fibrosis)[4][10] | Preclinical[3][7] |
| Key Preclinical Findings | Reduces lung inflammation in asthma models; neuroprotective post-cardiac arrest.[2][4][13] | Reduces bronchoconstriction; neuroprotective in stroke models.[1][14][15] | Attenuates EAE immunopathology; neuroprotective in stroke models.[9][16] | Neuroprotective activity.[3][7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating efficacy data. Below are standard protocols for evaluating GSNOR inhibitors.
GSNOR Enzymatic Activity Assay (Spectrophotometric)
This biochemical assay directly measures the enzymatic activity of GSNOR and its inhibition by quantifying the consumption of the cofactor NADH.
Principle: GSNOR catalyzes the reduction of GSNO to glutathione (B108866) disulfide (GSSG) and hydroxylamine, a reaction that requires NADH. The consumption of NADH leads to a decrease in absorbance at 340 nm, which is directly proportional to GSNOR activity.[17][18]
Methodology:
-
Reagents & Buffers:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.[8]
-
Recombinant human GSNOR enzyme.
-
NADH solution.
-
GSNO solution (substrate).
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Add assay buffer, NADH, and the GSNOR enzyme to a 96-well UV-transparent plate.
-
Add varying concentrations of the test inhibitor or vehicle control to respective wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a saturating concentration of GSNO.[7]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) using a plate reader.[18]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration.
-
Determine the percentage of GSNOR inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[7]
-
Cellular S-nitrosothiol (SNO) Accumulation Assay
This cell-based assay validates the inhibitor's efficacy in a biological context by measuring the downstream consequence of GSNOR inhibition—the accumulation of intracellular SNOs.
Principle: Effective inhibition of GSNOR within a cell prevents the degradation of GSNO, leading to an increase in the total cellular pool of SNOs.[19] This accumulation can be quantified using techniques like the biotin-switch assay.[20]
Methodology:
-
Cell Line & Culture:
-
Procedure:
-
Quantification (Biotin-Switch Assay Example):
-
Block free thiol groups in the lysate with a methylthiolating reagent.
-
Selectively reduce S-nitrosothiols to free thiols using ascorbate.
-
Label the newly formed thiol groups with a biotin-containing reagent.
-
Detect and quantify the biotinylated proteins via Western blot or ELISA to determine the level of protein S-nitrosylation.[20]
-
-
Data Analysis:
-
Compare the SNO levels in inhibitor-treated cells to vehicle-treated controls to determine the fold-increase in SNO accumulation.
-
Inhibitor Evaluation Workflow
The logical progression for evaluating a novel GSNOR inhibitor typically moves from biochemical validation to cellular and finally to in vivo models of disease.
Comparative Discussion
This compound has demonstrated significant promise in preclinical models. Its efficacy in mitigating lung inflammation in allergic asthma models is noteworthy, where it was shown to reduce Th2 cytokines IL-5 and IL-13.[2][3][4] Furthermore, its profound neuroprotective effects and improvement in survival rates in a mouse model of cardiac arrest highlight its potential in acute critical care settings.[13]
In comparison, the second-generation inhibitors N6022 and N91115 are more advanced in the development pipeline, having entered human clinical trials.[2][4] N6022 is a highly potent inhibitor with an IC₅₀ of 8 nM and has been extensively studied for respiratory diseases and stroke.[6][14][15] While a Phase II trial in mild asthma did not meet its primary 24-hour endpoint, it did show a treatment effect over a 7-day period.[11] N91115 stands out due to its oral bioavailability, a significant advantage for chronic disease management.[9] It has shown a favorable safety profile in clinical trials for cystic fibrosis and demonstrated efficacy in preclinical models of autoimmune disease and stroke.[9][10][16]
References
- 1. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sajepharma.com [sajepharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of S-nitrosoglutathione reductase (GSNOR) in T cell-mediated immunopathology of experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. Frontiers | Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice [frontiersin.org]
- 13. sajepharma.com [sajepharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting GSNOR for functional recovery in a middle-aged mouse model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Measurement of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROTEOMIC CHARACTERIZATION OF THE CELLULAR RESPONSE TO NITROSATIVE STRESS MEDIATED BY S-NITROSOGLUTATHIONE REDUCTASE INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Spl-334 in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S-nitrosoglutathione reductase (GSNOR) inhibitor, Spl-334, with established anti-inflammatory agents, Dexamethasone and Budesonide. The focus is on the validation of their anti-inflammatory effects in primary human cells, supported by experimental data and detailed protocols.
Comparative Efficacy of Anti-Inflammatory Compounds
The following table summarizes the inhibitory effects of this compound's close analog N6022, Dexamethasone, and Budesonide on key inflammatory markers in primary human cells. Due to the limited availability of public data on this compound in primary human cell lines, data from its potent and clinically tested analog, N6022, is presented as a surrogate.
| Compound | Target Cell Type | Inflammatory Stimulus | Measured Marker | Efficacy (IC50 or % Inhibition) |
| N6022 (this compound analog) | Primary Human Eosinophils | Spontaneous | Apoptosis | Enhanced eosinophil apoptosis |
| Dexamethasone | Primary Human Bronchial Epithelial Cells | TNF-α | IL-6 Release | IC50 ≈ 1 nM |
| Primary Human Bronchial Epithelial Cells | TNF-α | IL-8 Release | IC50 ≈ 10 nM | |
| Budesonide | Primary Human Eosinophils | GM-CSF | Eosinophil Survival | Significant inhibition at 100 nM |
| Primary Human Bronchial Epithelial Cells | TNF-α | GM-CSF Release | Significant inhibition at 10 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Primary Human Bronchial Epithelial Cell (HBEC) Culture and Cytokine Release Assay
Objective: To assess the ability of test compounds to inhibit the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) from primary human bronchial epithelial cells stimulated with an inflammatory agent.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound, Dexamethasone, Budesonide
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-6 and IL-8
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture primary HBECs in BEGM until they reach 80-90% confluency.
-
Seeding: Seed the HBECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound, Dexamethasone, or Budesonide for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound) and an unstimulated control.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA: Quantify the concentrations of IL-6 and IL-8 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the vehicle control. Determine the IC50 values using a suitable dose-response curve fitting model.
Primary Human Eosinophil Apoptosis Assay
Objective: To determine the effect of test compounds on the apoptosis of primary human eosinophils.
Materials:
-
Human peripheral blood from healthy donors
-
Eosinophil isolation kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound, Dexamethasone, Budesonide
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
24-well cell culture plates
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using an eosinophil isolation kit according to the manufacturer's protocol.
-
Cell Culture: Resuspend the purified eosinophils in RPMI-1640 medium and seed them into 24-well plates at a density of 1 x 10^6 cells/mL.
-
Treatment: Treat the cells with varying concentrations of this compound, Dexamethasone, or Budesonide for 24 hours. Include a vehicle control.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the apoptosis detection kit protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
-
Data Analysis: Calculate the percentage of apoptotic eosinophils for each treatment condition and compare it to the vehicle control.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow for evaluating its anti-inflammatory effects.
Caption: GSNOR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating anti-inflammatory effects.
A Comparative Guide to Spl-334 and Other Anti-Fibrotic Agents in Preclinical Lung Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anti-fibrotic agent Spl-334 with the approved drugs pirfenidone (B1678446) and nintedanib (B1663095), based on available preclinical data from murine models of lung fibrosis. The information presented is intended to assist researchers in evaluating the potential of these compounds for the treatment of fibrotic lung diseases.
Disclaimer: To date, no direct head-to-head preclinical studies comparing this compound with pirfenidone or nintedanib have been published. The following comparison is therefore based on data from separate studies utilizing the well-established bleomycin-induced lung fibrosis model in mice. This indirect comparison should be interpreted with caution.
Mechanisms of Action
This compound: This compound is a pharmacological inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme that plays a crucial role in regulating the levels of S-nitrosothiols (SNOs), which are important signaling molecules. By inhibiting GSNOR, this compound increases the bioavailability of SNOs, which have demonstrated anti-inflammatory and anti-fibrotic effects.
Pirfenidone: The precise mechanism of action of pirfenidone is not fully understood, but it is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant properties. It is thought to downregulate the production of pro-fibrotic and inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β), and inhibit fibroblast proliferation and collagen synthesis.[1][2][3][4]
Nintedanib: Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in the pathogenesis of pulmonary fibrosis.[5] These include the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[5][6] By blocking these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts, key events in the fibrotic process.[7]
Signaling Pathways
Below are simplified diagrams illustrating the key signaling pathways targeted by each agent.
Comparative Efficacy in Bleomycin-Induced Lung Fibrosis Model
The following tables summarize the quantitative data from separate preclinical studies on the efficacy of this compound, pirfenidone, and nintedanib in the bleomycin-induced mouse model of pulmonary fibrosis.
Table 1: Effect on Lung Collagen Content (Hydroxyproline Assay)
| Compound | Dose | Administration Route | Treatment Schedule | Reduction in Hydroxyproline (B1673980) vs. Bleomycin (B88199) Control | Reference |
| This compound | 3.0 mg/kg/day | Intraperitoneal | Days 7-21 post-bleomycin | Significant attenuation | [8](--INVALID-LINK--) |
| Pirfenidone | 300 mg/kg/day | Oral | Days 8-21 post-bleomycin | Significant decrease | [9](--INVALID-LINK--) |
| Nintedanib | 60 mg/kg/day | Oral | Days 10-21 post-bleomycin | Significant inhibition | [10](--INVALID-LINK--) |
Table 2: Effect on Lung Histology (Ashcroft Score)
| Compound | Dose | Administration Route | Treatment Schedule | Reduction in Ashcroft Score vs. Bleomycin Control | Reference |
| This compound | 3.0 mg/kg/day | Intraperitoneal | Days 7-21 post-bleomycin | Attenuation of histologic changes | [8](--INVALID-LINK--) |
| Pirfenidone | 50 mg/kg | Not specified | Days 7, 14, 28 post-bleomycin | Significantly decreased | [11](--INVALID-LINK--) |
| Nintedanib | 60 mg/kg, BID | Oral | Days -1 to 27 post-bleomycin | Significantly reduced | (--INVALID-LINK--) |
Table 3: Effect on Pro-inflammatory and Pro-fibrotic Markers
| Compound | Marker | Effect vs. Bleomycin Control | Reference |
| This compound | IL-6, MCP-1, TGF-β (pulmonary levels) | Attenuated elevations | [8](--INVALID-LINK--) |
| Pirfenidone | TGF-β1, KL-6, SP-A, SP-D (plasma levels) | Reversed elevations | [12](--INVALID-LINK--) |
| Nintedanib | TGF-β1, KL-6, SP-A, SP-D (plasma levels) | Reversed elevations | [12](--INVALID-LINK--) |
Experimental Protocols
A generalized experimental workflow for evaluating anti-fibrotic agents in a bleomycin-induced lung fibrosis model is depicted below.
Bleomycin-Induced Lung Fibrosis Mouse Model
This is a widely used and well-characterized model for studying pulmonary fibrosis.[8][13][14]
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[13]
-
Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to food and water.
-
Anesthesia: Mice are anesthetized, typically with a combination of ketamine and xylazine (B1663881) administered intraperitoneally.[3]
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5 - 3.0 mg/kg) dissolved in sterile saline is administered. The trachea is surgically exposed, and the bleomycin solution is injected directly into the trachea using a fine-gauge needle.
-
Post-Procedure Care: The incision is closed, and animals are monitored until they have fully recovered from anesthesia.[3]
-
Fibrosis Development: Fibrosis typically develops over 14 to 28 days post-bleomycin administration.[14]
Histological Analysis: Masson's Trichrome Staining
This staining technique is used to visualize collagen fibers in lung tissue, allowing for the assessment of the extent of fibrosis.[10]
-
Tissue Preparation: Lungs are harvested, fixed in 10% formalin, and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.
-
Staining Procedure:
-
Stain in Weigert's iron hematoxylin (B73222) for 10 minutes to stain nuclei black.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes to stain cytoplasm and muscle red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain in aniline (B41778) blue solution for 5-10 minutes to stain collagen blue.
-
Differentiate in 1% acetic acid.
-
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol, cleared in xylene, and mounted with a coverslip.
-
Quantification: The extent of fibrosis is often quantified using a semi-quantitative scoring system, such as the Ashcroft score.[14]
Biochemical Analysis: Hydroxyproline Assay
This assay measures the total collagen content in the lung tissue, as hydroxyproline is a major component of collagen.[7]
-
Tissue Homogenization: A portion of the lung tissue is homogenized in distilled water.[7]
-
Hydrolysis: The homogenate is hydrolyzed in concentrated hydrochloric acid (e.g., 6N HCl) at a high temperature (e.g., 120°C) for several hours to break down the protein into its constituent amino acids.[7]
-
Oxidation: The hydrolyzed sample is incubated with an oxidizing agent, such as Chloramine T, to convert hydroxyproline to a pyrrole (B145914) intermediate.
-
Color Development: A color reagent, typically containing 4-(Dimethylamino)benzaldehyde (DMAB), is added, which reacts with the pyrrole to produce a colored product.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer (typically at 560 nm), and the concentration of hydroxyproline is determined by comparison to a standard curve. The total collagen content can then be calculated based on the known abundance of hydroxyproline in collagen.
Summary and Conclusion
The available preclinical data suggests that this compound, an inhibitor of GSNOR, demonstrates anti-fibrotic and anti-inflammatory effects in a bleomycin-induced mouse model of lung fibrosis. Its efficacy, as measured by reductions in lung collagen content, improved histology, and decreased pro-fibrotic markers, positions it as a potential therapeutic candidate for fibrotic lung diseases.
Pirfenidone and nintedanib, the current standards of care for idiopathic pulmonary fibrosis, have also shown efficacy in similar preclinical models, acting through different, broader mechanisms involving the inhibition of TGF-β and various receptor tyrosine kinases.
A significant gap in the current knowledge is the absence of direct comparative studies between this compound and these established anti-fibrotic agents. Such studies are crucial to accurately assess the relative potency and potential advantages of this compound. Future research should focus on head-to-head comparisons in well-characterized animal models to provide a clearer understanding of the therapeutic potential of this compound in the context of existing treatments for pulmonary fibrosis.
References
- 1. dzl.de [dzl.de]
- 2. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifibrotic treatment response comparison of progressive pulmonary fibrosis and idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pirfenidone on pulmonary fibrosis in acute lung injury via the regulation of the miR-34a-5p/TGF-β1/SMAD pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experience With Nintedanib in Severe Pulmonary Fibrosis Associated With Systemic Sclerosis: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two antifibrotic treatments for lung fibrosis in post-COVID-19 syndrome: A randomized, prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A comprehensive comparison of the safety and efficacy of drugs in the treatment of idiopathic pulmonary fibrosis: a network meta-analysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Overview of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Spl-334: In Vitro vs. In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of Spl-334, a first-generation inhibitor of S-Nitrosoglutathione Reductase (GSNOR). The data presented is compiled from published experimental studies to offer an objective evaluation of this compound's performance.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro and in vivo activities of this compound.
| Parameter | This compound (Compound C3) | Alternative (Where Applicable) | Reference |
| In Vitro Potency (IC50) | 200 nM (GSNOR) | N/A | [1] |
| In Vitro Selectivity | >100 µM (ADH1B, ADH4, ADH7) | N/A | [1] |
| In Vivo Efficacy (Heart Attack Model) | ↑ Survival (35% to 82%) | N/A | [2] |
| ↑ Neurological Score (22% to 91% of normal) | N/A | [2] | |
| In Vivo Efficacy (Asthma Model) | ↓ IL-5, IL-13, CCL11 | N/A | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro GSNOR Enzyme Inhibition Assay
This protocol is adapted from the methods described by Sanghani et al. (2009)[1].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human GSNOR.
Materials:
-
Recombinant human GSNOR enzyme
-
S-nitrosoglutathione (GSNO) as the substrate
-
NADH as a cofactor
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer: 50 mM potassium phosphate (B84403) (pH 7.5) containing 0.1 mM EDTA
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 3 ml cuvette containing the assay buffer, NADH, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding a pre-determined amount of recombinant GSNOR enzyme to the reaction mixture.
-
Immediately after adding the enzyme, add GSNO to start the reaction.
-
Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor (this compound) concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Myocardial Infarction Model in Mice
This protocol is a generalized procedure based on established models of myocardial infarction[4][5][6].
Objective: To evaluate the in vivo efficacy of this compound in a murine model of myocardial infarction induced by ischemia-reperfusion injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for in vivo administration (e.g., intraperitoneal injection)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator for small animals
-
Suture material (e.g., 7-0 silk)
Procedure:
-
Anesthetize the mice and place them on a temperature-controlled surgical board.
-
Intubate the mice and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a slipknot suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
After a defined period of ischemia (e.g., 30-60 minutes), release the slipknot to allow for reperfusion.
-
Administer this compound or vehicle control at a specified time point (e.g., just before reperfusion).
-
Close the chest cavity and allow the animals to recover.
-
Monitor the survival rate and assess neurological function at predetermined time points post-surgery.
-
At the end of the study, euthanize the animals and harvest the hearts for infarct size measurement (e.g., using TTC staining).
In Vivo Allergic Airway Inflammation (Asthma) Model in Mice
This protocol is based on standard models of ovalbumin (OVA)-induced allergic airway inflammation[7][8].
Objective: To assess the therapeutic potential of this compound in a mouse model of asthma.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
This compound for in vivo administration (e.g., intranasal or systemic)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization: Sensitize the mice by intraperitoneal injections of OVA emulsified in Alum on days 0 and 14.
-
Challenge: From day 21 to day 23, challenge the sensitized mice with an aerosolized solution of OVA in PBS for a defined period each day.
-
Treatment: Administer this compound or vehicle control to the mice at a specified time relative to the OVA challenges.
-
Assessment: 24-48 hours after the final OVA challenge, perform the following assessments:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the cellular infiltrate (e.g., eosinophils, neutrophils).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-5, IL-13) and chemokines (e.g., eotaxin-1/CCL11) in the BAL fluid or lung homogenates using ELISA or other immunoassays.
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).
-
Visualizations
Experimental Workflow: Comparing In Vitro and In Vivo Potency
References
- 1. researchgate.net [researchgate.net]
- 2. sajepharma.com [sajepharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Simple and Fast Experimental Model of Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 6. omicsonline.org [omicsonline.org]
- 7. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of different experimental asthma models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Spl-334
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of Spl-334, a potent and selective S-Nitrosoglutathione reductase (GSNOR) inhibitor used in research related to allergic airway inflammation. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on general best practices for the disposal of similar non-hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and to obtain the official SDS from the manufacturer.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| CAS Number | 688347-51-5 |
| Molecular Formula | C₂₂H₁₅N₃O₃S₂ |
| Molecular Weight | 433.50 g/mol |
| Form | Powder |
| Color | White to beige |
| Solubility | DMSO: 20 mg/mL |
| Storage Temperature | 2-8°C |
Disposal Protocol Workflow
The proper disposal of this compound, like any laboratory chemical, follows a structured workflow to ensure safety and compliance. The following diagram illustrates the key decision points and steps involved in the disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect any unused this compound powder, contaminated weigh boats, and disposable labware into a designated, clearly labeled solid chemical waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a designated liquid chemical waste container. The container must be compatible with the solvent used. Do not mix with other incompatible waste streams.
3. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Chemical Waste"
-
The full chemical name: "this compound" and the name of any solvents.
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store according to chemical compatibility to avoid adverse reactions.
5. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical waste management are based on established safety protocols. The procedures outlined above are derived from standard guidelines for chemical hygiene and waste disposal in a research setting. For detailed experimental protocols involving the use of this compound, researchers should refer to the specific methodologies of the studies in which it is employed.
By adhering to these general guidelines and consulting with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
